Spectroscopic Data and Analytical Profiling of Ethyl cyano(3,4-dichlorophenyl)acetate
Executive Summary Ethyl cyano(3,4-dichlorophenyl)acetate (CAS: 82144-38-5) is a highly functionalized synthetic intermediate that serves as a cornerstone in the development of agrochemicals and active pharmaceutical ingr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl cyano(3,4-dichlorophenyl)acetate (CAS: 82144-38-5) is a highly functionalized synthetic intermediate that serves as a cornerstone in the development of agrochemicals and active pharmaceutical ingredients (APIs). Structurally characterized by an α-carbon bonded to a cyano group, an ethyl ester, and a 3,4-dichlorophenyl ring, this molecule is a critical precursor for the synthesis of complex cyclopropanecarbonitriles and heterocyclic scaffolds.
As a Senior Application Scientist, I have designed this technical guide to move beyond mere data tabulation. Here, we will dissect the synthetic causality and the orthogonal spectroscopic techniques (NMR, IR, MS) required to unambiguously elucidate and validate the structure of this compound. Every protocol detailed herein functions as a self-validating system, ensuring high-fidelity data acquisition for downstream drug development workflows.
Synthetic Methodology and Mechanistic Causality
The most efficient and modern approach to synthesizing α-aryl cyanoesters is the transition-metal-catalyzed α-arylation of ethyl cyanoacetate with an aryl halide, bypassing the limitations of traditional nucleophilic aromatic substitution[1].
Mechanistic Causality:
The reaction utilizes a Palladium(0) catalyst paired with a sterically bulky, electron-rich phosphine ligand (such as P(i-BuNCH₂CH₂)₃N or P(t-Bu)₃)[2]. The electron-rich nature of the ligand accelerates the oxidative addition of the deactivated 1-bromo-3,4-dichlorobenzene into the Pd(0) center. Concurrently, a mild base deprotonates the ethyl cyanoacetate to form a stabilized enolate. Following transmetalation (ligand exchange), the steric bulk of the phosphine ligand forces the spatial proximity of the aryl and enolate groups, dramatically lowering the activation energy required for the final reductive elimination step to yield the target product[3].
Figure 1: Catalytic cycle of the Pd-catalyzed α-arylation of ethyl cyanoacetate.
Spectroscopic Profiling (NMR, IR, MS)
The structural confirmation of Ethyl cyano(3,4-dichlorophenyl)acetate relies on the convergence of orthogonal analytical techniques. The data below represents the expected theoretical and empirically aligned values for this specific molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Chemical Shifts: The chemical shift of the α-methine proton (-CH(CN)-) is a direct readout of its local electronic environment. Situated at the nexus of three electron-withdrawing moieties—the ester carbonyl, the cyano group, and the 3,4-dichlorophenyl ring—the proton experiences severe diamagnetic deshielding. This shifts its resonance downfield to a distinct singlet at approximately 4.75 ppm, effectively isolating it from the aliphatic and aromatic regions and making it a reliable diagnostic peak for reaction monitoring[4]. The aromatic region exhibits a classic ABX spin system characteristic of a 1,2,4-trisubstituted benzene ring.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
7.61
Doublet (d)
2.2
1H
Aromatic H-2 (ortho to Cl, meta to H-6)
7.50
Doublet (d)
8.4
1H
Aromatic H-5 (ortho to Cl and H-6)
7.34
Doublet of doublets (dd)
8.4, 2.2
1H
Aromatic H-6 (ortho to H-5, meta to H-2)
4.75
Singlet (s)
-
1H
α-Methine (-CH (CN)-)
4.28
Quartet (q)
7.1
2H
Ester Methylene (-OCH ₂CH₃)
1.31
Triplet (t)
7.1
3H
Ester Methyl (-OCH₂CH ₃)
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
164.8
Quaternary (C=O)
Ester Carbonyl
133.8, 133.5
Quaternary (C-Cl)
Aromatic C-3, C-4
131.2, 129.8, 127.5
Methine (CH)
Aromatic C-5, C-2, C-6
130.4
Quaternary (C-Ar)
Aromatic C-1 (Attached to α-carbon)
115.2
Quaternary (C≡N)
Nitrile Carbon
63.5
Methylene (CH₂)
Ester -OC H₂-
42.8
Methine (CH)
α-Carbon (-C H(CN)-)
14.0
Methyl (CH₃)
Ester -C H₃
Infrared (IR) Spectroscopy
Causality in Vibrational Modes: IR spectroscopy confirms the presence of orthogonal functional groups that do not participate in the aromatic system. The nitrile (C≡N) stretch is highly diagnostic; while typically weak in aliphatic systems, conjugation or proximity to the arene ring sharpens this peak at ~2255 cm⁻¹. The ester carbonyl (C=O) exhibits a strong, sharp stretch at ~1745 cm⁻¹, typical for α-cyano esters[4].
Table 3: Characteristic IR Absorption Bands (ATR-FTIR)
Wavenumber (cm⁻¹)
Intensity
Assignment / Vibrational Mode
3065
Weak
Aromatic C-H stretch
2985, 2930
Medium
Aliphatic C-H stretch (ethyl group)
2255
Medium, Sharp
Nitrile C≡N stretch
1745
Strong, Sharp
Ester C=O stretch
1590, 1475
Medium
Aromatic C=C ring stretch
1240
Strong
Ester C-O-C asymmetric stretch
1030, 825
Strong
C-Cl stretch and Aromatic C-H out-of-plane bend
Mass Spectrometry (MS)
Causality in Fragmentation: Under standard 70 eV Electron Ionization (EI), the radical cation [M]⁺• undergoes fragmentation driven by the thermodynamic stability of the resulting ions[5]. The dominant α-cleavage of the ester moiety leads to the expulsion of the ethoxy radical (•OEt), generating an acylium ion at m/z 212. A parallel, highly favored pathway involves the loss of the entire ester radical (•COOEt), yielding a resonance-stabilized 3,4-dichlorophenylacetonitrile cation at m/z 184. The isotopic signature of these fragments (a 9:6:1 ratio for M, M+2, and M+4) serves as a self-validating internal control for the preservation of the dichloroarene core.
Figure 2: Primary EI-MS fragmentation pathways of Ethyl cyano(3,4-dichlorophenyl)acetate.
Table 4: Key EI-MS Fragmentation Data (70 eV)
m/z (³⁵Cl isotope)
Relative Abundance
Fragment Identity
Mechanism
257
15%
[M]⁺•
Molecular Ion
212
45%
[M - OCH₂CH₃]⁺
α-Cleavage (Loss of ethoxy radical)
184
100% (Base)
[M - COOCH₂CH₃]⁺
Loss of ester radical
145
30%
[C₆H₃Cl₂]⁺
3,4-Dichlorophenyl cation
Experimental Protocols (Self-Validating Systems)
Synthesis and Isolation Protocol
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge Pd₂(dba)₃ (2 mol%) and P(t-Bu)₃ (4 mol%) in anhydrous toluene (2.0 mL). Stir for 15 minutes to generate the active Pd(0) complex[3].
Reagent Addition: Add 1-bromo-3,4-dichlorobenzene (1.0 equiv) to the catalyst solution. In a separate flask, cool a solution of ethyl cyanoacetate (1.2 equiv) in toluene to 0 °C and treat with NaOtBu (1.5 equiv) to form the enolate.
Coupling: Transfer the catalyst/aryl bromide solution via cannula into the enolate suspension. Heat the reaction mixture to 80 °C and stir for 4 hours.
Quench & Extraction: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate (3 × 15 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to yield the pure product.
Spectroscopic Acquisition Parameters
NMR Acquisition: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm NMR tube. For ¹H NMR, acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay. For ¹³C NMR, acquire 512 scans with proton decoupling.
FTIR Acquisition: Ensure the ATR crystal (Diamond or ZnSe) is clean. Collect a background spectrum (32 scans). Place a neat drop of the compound (if liquid) or a few crystals (if solid) directly onto the crystal. Apply the pressure anvil and acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).
GC-MS Acquisition: Dilute the sample to 1 mg/mL in GC-grade dichloromethane. Inject 1 µL into a GC-MS system equipped with an HP-5MS column. Use a temperature gradient starting at 100 °C (hold 2 min), ramping at 15 °C/min to 280 °C. Set the MS source to EI mode at 70 eV, scanning from m/z 50 to 400.
References
P(i-BuNCH2CH2)3N: an efficient ligand for the direct alpha-arylation of nitriles with aryl bromides
Journal of Organic Chemistry / PubMed (NIH)
URL:[Link]
Spectrometric Study of the Nitrile-Ketenimine Tautomerism (Mass Spectrometry of Cyanoacetates)
ResearchGate
URL: [Link]
Synthesis Pathway of Ethyl Cyano(3,4-Dichlorophenyl)acetate: A Comprehensive Technical Guide
As a Senior Application Scientist in synthetic methodology, I approach the synthesis of sterically hindered α-aryl esters not merely as a sequence of reagent additions, but as a delicate orchestration of thermodynamics,...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in synthetic methodology, I approach the synthesis of sterically hindered α-aryl esters not merely as a sequence of reagent additions, but as a delicate orchestration of thermodynamics, kinetics, and catalytic cycles. Ethyl cyano(3,4-dichlorophenyl)acetate (CAS 82144-38-5) is a highly valued intermediate in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1].
This whitepaper dissects the two most robust synthetic pathways for constructing this molecule: the classical base-mediated carboxylation (Route A) and the modern transition-metal-catalyzed α-arylation (Route B). By understanding the mechanistic causality behind these routes, researchers can select the optimal protocol based on scalability, cost constraints, and available infrastructure.
Retrosynthetic Rationale & Pathway Selection
The structural core of ethyl cyano(3,4-dichlorophenyl)acetate features a fully substituted, electron-deficient α-carbon. Retrosynthetic disconnection of this core yields two highly viable C–C bond formation strategies:
Disconnection A (Acylation): Cleaving the bond between the α-carbon and the ester carbonyl leads to 3,4-dichlorophenylacetonitrile and diethyl carbonate. This relies on the nucleophilic attack of a nitrile-stabilized carbanion onto an electrophilic carbonate[2].
Disconnection B (Arylation): Cleaving the bond between the α-carbon and the aryl ring leads to ethyl cyanoacetate and 1-bromo-3,4-dichlorobenzene. This requires a transition-metal catalyst to facilitate a Buchwald-Hartwig-type cross-coupling[3].
Route A exploits the acidity of the benzylic protons in 3,4-dichlorophenylacetonitrile (pKa ~15-16). Sodium ethoxide (NaOEt) is deliberately chosen as the base because its conjugate acid (ethanol) matches the leaving group of the electrophile, diethyl carbonate. This matching prevents unwanted transesterification side reactions. Because the acid-base reaction is an equilibrium, we drive the reaction to completion via Le Chatelier's principle by continuously distilling off the ethanol byproduct (bp 78 °C)[4].
Workflow for the base-mediated carboxylation of 3,4-dichlorophenylacetonitrile.
Step-by-Step Protocol (Self-Validating System)
This protocol is designed with built-in physical checkpoints to ensure reaction fidelity.
Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap topped with a reflux condenser, and an internal thermometer. Purge the system with dry nitrogen.
Reagent Charging: Add 3,4-dichlorophenylacetonitrile (1.0 equiv) and diethyl carbonate (3.0 equiv). The excess diethyl carbonate serves as both the reactant and the primary solvent.
Base Addition: Carefully add NaOEt (1.2 equiv) in portions. Self-Validation Checkpoint: A slight exotherm and color change to pale yellow indicates the formation of the carbanion.
Thermal Activation & Distillation: Heat the mixture to an internal temperature of 100–110 °C. Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction progress is directly proportional to the volume of ethanol collected. The reaction is deemed complete when ethanol ceases to distill (typically 4-6 hours).
Quenching & Workup: Cool the reactor to 0 °C. Quench slowly with 1M HCl until the aqueous layer reaches pH 3-4. This protonates the product enolate. Extract with ethyl acetate (3x), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via vacuum distillation or recrystallization from hexanes/ethyl acetate to yield the pure product.
Route B employs a robust cross-coupling strategy. The α-protons of ethyl cyanoacetate are highly acidic (pKa ~9), allowing for the use of milder bases like K₃PO₄ or NaOtBu. The core challenge here is the reductive elimination step from the Palladium(II) center, which is sterically hindered by the secondary α-carbon. To overcome this, we utilize a bulky, electron-rich phosphine ligand such as P(t-Bu)₃. The extreme steric bulk of the ligand crowds the metal center, physically forcing the aryl and enolate ligands to couple and undergo reductive elimination, thereby regenerating the Pd(0) catalyst[5].
Catalytic cycle for the Pd-catalyzed α-arylation of ethyl cyanoacetate.
Step-by-Step Protocol (Self-Validating System)
Rigorous exclusion of oxygen is critical, as Pd(0) and electron-rich phosphines are highly susceptible to oxidation.
Schlenk Setup: In a glovebox or using rigorous Schlenk techniques, charge an oven-dried flask with 1-bromo-3,4-dichlorobenzene (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), P(t-Bu)₃ (3.0 mol%), and NaOtBu (1.5 equiv).
Solvent & Substrate Addition: Seal the flask, remove it from the glovebox, and inject anhydrous, degassed toluene (0.2 M relative to the bromide), followed by ethyl cyanoacetate (1.2 equiv) via syringe.
Reaction Execution: Heat the mixture to 90 °C under a positive pressure of Argon. Self-Validation Checkpoint: The reaction mixture will transition from the dark purple/red of Pd₂(dba)₃ to a lighter orange/brown, indicating the active catalytic cycle. If the solution turns jet-black and precipitates (Pd black), the catalyst has deactivated due to oxygen ingress or ligand degradation.
Monitoring: Stir for 12–18 hours. Confirm completion via TLC or GC-MS by the disappearance of the starting aryl bromide.
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter the crude mixture through a pad of Celite to remove palladium particulates and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Quantitative Pathway Comparison
To aid in process development decision-making, the following table summarizes the quantitative and logistical metrics of both pathways:
Metric
Route A: Base-Mediated Carboxylation
Route B: Pd-Catalyzed α-Arylation
Typical Yield
75% – 85%
80% – 92%
Atom Economy
Moderate (Produces EtOH byproduct)
High (Produces NaBr/KBr byproduct)
Primary Reagents
3,4-Dichlorophenylacetonitrile, Diethyl carbonate
1-Bromo-3,4-dichlorobenzene, Ethyl cyanoacetate
Catalyst Cost
None (Stoichiometric NaOEt used)
High (Pd₂(dba)₃ and specialized phosphine ligands)
The Pharmacological Role of Dichlorophenyl Compounds: Mechanisms of Action and Structural Biology in Drug Design
As a Senior Application Scientist specializing in structural pharmacology, I frequently encounter the dichlorophenyl moiety in rational drug design. The strategic incorporation of two chlorine atoms on a phenyl ring is n...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in structural pharmacology, I frequently encounter the dichlorophenyl moiety in rational drug design. The strategic incorporation of two chlorine atoms on a phenyl ring is never accidental; it profoundly alters a molecule's physicochemical landscape by modulating lipophilicity, inducing precise steric hindrance, and altering the electronic distribution of the aromatic system[1][2].
This technical guide dissects the mechanism of action of three distinct dichlorophenyl substitution patterns—2,6-dichloro, 3,4-dichloro, and 2,4-dichloro—across diverse biological targets. By examining these structural motifs, we can understand the causality behind their binding kinetics and establish rigorous, self-validating experimental protocols for evaluating similar pharmacophores in the laboratory.
The 2,6-Dichlorophenyl Group: Steric Locking in Diclofenac
Diclofenac is a highly potent non-steroidal anti-inflammatory drug (NSAID) that exerts its effects by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes[][4]. The structural genius of diclofenac lies in its 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid framework[4][5].
Mechanism of Action:
The chlorine atoms at the ortho positions (2 and 6) of the lower aniline ring clash sterically with the upper phenylacetic acid ring. This forces the molecule into an orthogonal conformation, locking the rings in maximal torsion[6]. This rigid, locked 3D geometry is perfectly complementary to the narrow hydrophobic channel of the COX active site. Furthermore, diclofenac exhibits a two-step kinetic mechanism for COX inhibition: an initial rapid reversible binding followed by a slow, essentially irreversible conformational change that leads to a tightly bound enzyme-inhibitor complex[5].
To validate the two-step kinetic inhibition of diclofenac, we utilize a fluorometric COX-2 assay. The causality behind pre-incubating the enzyme with the inhibitor prior to adding the substrate is to capture the slow, time-dependent conformational change that defines diclofenac's high affinity[5].
Reagent Preparation: Prepare recombinant human COX-2 enzyme in 100 mM Tris-HCl buffer (pH 8.0) containing 1 μM hematin and 2 mM phenol.
Inhibitor Pre-incubation: Add diclofenac (ranging from 0.1 nM to 10 μM) to the COX-2 solution. Incubate at 37°C for varying time points (0, 10, 20, and 30 minutes) to assess time-dependency.
Substrate Addition: Initiate the reaction by adding 10 μM arachidonic acid and a fluorometric peroxidase substrate (e.g., ADHP).
Kinetic Readout: Measure the fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes. The rate of resorufin formation is directly proportional to COX-2 activity.
Data Analysis: Calculate the IC50 for each pre-incubation time. A leftward shift in IC50 over time confirms the two-step, time-dependent inhibition model.
Caption: COX-1/2 inhibition pathway by the sterically locked 2,6-dichlorophenyl group of diclofenac.
The 3,4-Dichlorophenyl Group: Hydrophobic Pocket Insertion in Sertraline
Sertraline, a blockbuster selective serotonin reuptake inhibitor (SSRI), features a 3,4-dichlorophenyl group attached to a tetralin core[7].
Mechanism of Action:
Within the central binding site of the serotonin transporter (SERT), the 3,4-dichloro substitution is critical for driving high-affinity binding. The halogens significantly increase the lipophilicity of the molecule, allowing the dichlorophenyl ring to deeply insert into a hydrophobic pocket formed by the transporter's transmembrane helices[8][9]. This extensive hydrophobic interaction, combined with the primary amine's salt bridge, locks SERT in an outward-open conformation, effectively blocking the reuptake of serotonin from the synaptic cleft[9][10].
Experimental Protocol: Radioligand Binding Assay for SERT
To quantify the binding affinity driven by the 3,4-dichlorophenyl group, a competitive radioligand binding assay is employed. The causality behind using [3H]citalopram as the tracer is its well-characterized, highly specific interaction with the central allosteric site of SERT, allowing us to accurately measure competitive displacement by sertraline.
Membrane Preparation: Isolate membranes from HEK-293 cells stably expressing human SERT. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
Assay Assembly: In a 96-well plate, combine 50 μg of membrane protein, 2 nM [3H]citalopram, and varying concentrations of sertraline (1 pM to 10 μM).
Incubation: Incubate the mixture at 25°C for 60 minutes to ensure the hydrophobic interactions reach thermodynamic equilibrium.
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.
Washing and Detection: Wash filters three times with ice-cold buffer. Add scintillation fluid and measure retained radioactivity using a liquid scintillation counter.
Analysis: Plot specific binding vs. log[sertraline] to determine the Ki value via the Cheng-Prusoff equation.
Caption: Workflow for competitive radioligand binding assay to determine sertraline's affinity.
The 2,4-Dichlorophenyl Group: Dual-Action Binding in Miconazole
Miconazole is a potent antifungal and antiamoebic agent that targets sterol 14α-demethylase (CYP51), a crucial cytochrome P450 enzyme in the sterol biosynthesis pathway[11][12].
Mechanism of Action:
Miconazole's mechanism is a masterclass in dual-action pharmacophore design. The imidazole ring directly coordinates with the heme iron at the catalytic center of CYP51. Simultaneously, the 2,4-dichlorophenyl moiety extends into the hydrophobic substrate access channel[12][13]. The 2,4-dichloro substitution pattern provides the exact spatial geometry and lipophilicity required to anchor the molecule tightly against the hydrophobic residues of the tunnel, preventing natural substrates (like eburicol or lanosterol) from entering the active site[12][13].
To confirm the direct interaction between the inhibitor and the metalloenzyme's active site, we perform a UV-Vis difference spectroscopy assay. The causality here is that the physical coordination of the azole nitrogen to the ferric heme iron alters the electronic state of the porphyrin ring, shifting the Soret band and producing a quantifiable "Type II" difference spectrum[12].
Enzyme Preparation: Dilute purified recombinant CYP51 enzyme to 2 μM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.
Baseline Measurement: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline difference spectrum from 350 to 500 nm using a dual-beam spectrophotometer.
Titration: Titrate miconazole (dissolved in DMSO) into the sample cuvette in 0.5 μM increments. Add an equal volume of pure DMSO to the reference cuvette to account for solvent background effects.
Spectral Recording: After each addition, record the difference spectrum. Look for the emergence of a peak at ~427 nm and a trough at ~390 nm, indicative of Type II binding.
Kd Determination: Plot the peak-to-trough absorbance difference (ΔA427-390) against the inhibitor concentration to calculate the dissociation constant (Kd).
Caption: Dual-action binding mechanism of miconazole in the CYP51 active site.
Quantitative Data Summary
To synthesize the pharmacological impact of these structural variations, the following table summarizes the key metrics for each compound based on their specific dichlorophenyl orientation.
Compound
Dichlorophenyl Position
Biological Target
Primary Structural Function
Key Quantitative Metric
Diclofenac
2,6-dichloro
COX-1 / COX-2
Steric locking (orthogonal torsion)
~4-fold in vitro selectivity for COX-2 over COX-1[]
The dichlorophenyl group is not merely a passive lipophilic appendage; it is an active driver of target specificity and binding kinetics. Whether functioning as a steric lock in diclofenac, a hydrophobic anchor in sertraline, or a dual-action pathway blocker in miconazole, the precise positional isomerism of the chlorine atoms dictates the molecular fate of the drug. By utilizing the rigorous biochemical and biophysical protocols outlined above, researchers can systematically decode and harness the power of halogenated pharmacophores in next-generation drug design.
References
Structural and Functional Basis of Cyclooxygenase Inhibition - ACS Publications
Source: acs.org
URL: [Link]
The Strategic Role of Ethyl Cyano(3,4-dichlorophenyl)acetate in Advanced Heterocyclic Synthesis and Drug Discovery
Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary & Chemical Mechanics In modern medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals
Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary & Chemical Mechanics
In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on versatile building blocks. Ethyl cyano(3,4-dichlorophenyl)acetate (CAS: 82144-38-5) is a highly reactive, multi-functional intermediate that bridges the gap between simple aromatic precursors and complex pharmaceutical scaffolds.
Structurally, this compound features a central methine carbon flanked by three distinct functional groups:
An ethyl ester group: Prime for nucleophilic acyl substitution or amidation.
A cyano group: Acts as a powerful electron-withdrawing group (EWG) and a latent primary amine (via reduction) or amide (via hydration).
A 3,4-dichlorophenyl moiety: A privileged pharmacophore. The dual chlorine substitution provides a unique combination of steric bulk and inductive electron withdrawal.
The Mechanistic Rationale: The synergistic electron-withdrawing effects of the cyano, ester, and 3,4-dichlorophenyl groups render the alpha-proton exceptionally acidic. This creates a highly reactive "active methylene" center, making the compound an ideal substrate for Knoevenagel condensations, Michael additions, and multi-component cyclizations [1]. Furthermore, in biological systems, the 3,4-dichlorophenyl ring enhances lipophilicity (LogP) and participates in critical halogen bonding within the hydrophobic pockets of target kinase domains, while resisting CYP450-mediated oxidative metabolism.
Core Research Applications
Oncology: Dual EGFR/VEGFR-2 and MIF2 Inhibition
The active methylene core of ethyl cyano(3,4-dichlorophenyl)acetate is a critical starting point for synthesizing highly substituted pyrimidines, pyrazoles, and thieno[2,3-d]pyrimidines.
EGFR/VEGFR-2 Inhibitors: By reacting this intermediate with hydrazine or urea derivatives, researchers can synthesize 4-thiophenyl-pyrazole and pyrimidine derivatives. These compounds have demonstrated potent dual-inhibitory action against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), effectively halting tumor cell proliferation and angiogenesis [5].
MIF2 (D-dopachrome tautomerase) Inhibitors: Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives derived from this precursor have been identified as potent inhibitors of MIF2, a macrophage migration inhibitory factor implicated in genitourinary cancers and melanoma [2].
The 3,4-dichlorophenyl group is essential in neuropharmacology (famously present in sertraline). Recent drug discovery efforts have utilized ethyl cyano(3,4-dichlorophenyl)acetate to build thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators (PAMs) for the Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1). These compounds are highly effective in mitigating neuropathic pain without the addiction liabilities associated with opioid receptor agonists [3].
Green Chemistry: Multi-Component Heterocyclic Synthesis
In the pursuit of sustainable chemistry, this compound is utilized in one-pot, multi-component reactions to synthesize pyrano[3,2-c]pyran derivatives. Utilizing heterogeneous catalysts like KF/Al₂O₃, the cyanoacetate derivative reacts with aromatic aldehydes and 4-hydroxy-5-methylpyran-2-one to form complex tricyclic systems with high atom economy and potential antimicrobial properties [4].
Visualizations of Workflows and Mechanisms
Synthetic pathways from Ethyl cyano(3,4-dichlorophenyl)acetate to active pharmaceutical ingredients.
Mechanism of action for pyrimidine derivatives targeting EGFR/VEGFR-2 signaling cascades.
Quantitative Data Summary
The following table summarizes the biological efficacy of various derivatives synthesized using ethyl cyano(3,4-dichlorophenyl)acetate as a core building block.
Target / Pathway
Derivative Class
Key Substitutions
Efficacy Metric (IC₅₀ / EC₅₀)
Primary Application
MIF2 Tautomerase
Thieno[2,3-d]pyrimidine
3-Benzyl, 5-methyl
IC₅₀ ≈ 1.0 μM
Oncology (Genitourinary)
EGFR
Pyrazole-Pyrimidine
4-Thiophenyl
IC₅₀ ≈ 0.45 - 1.2 μM
Solid Tumors
VEGFR-2
Dihydropyrazole
N-unsubstituted
IC₅₀ ≈ 0.85 μM
Anti-angiogenesis
MRGPRX1
Thieno[2,3-d]pyrimidine
6-(tert-butyl), 4-phenoxy
EC₅₀ ≈ 5 - 15 nM
Neuropathic Pain
N/A (Synthesis)
Pyrano[3,2-c]pyran
2-Amino-3-cyano
Yield: 81 - 85%
Antimicrobial Screening
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and monitoring steps are explicitly detailed.
Protocol A: Synthesis of Ethyl cyano(3,4-dichlorophenyl)acetate via Knoevenagel Condensation [1]
Rationale: The Knoevenagel condensation relies on weak base catalysis to generate the enolate of ethyl cyanoacetate, which subsequently attacks the electrophilic carbonyl carbon of 3,4-dichlorobenzaldehyde. A Dean-Stark apparatus is critical here to physically remove water, driving the thermodynamic equilibrium toward the alkene product before subsequent reduction.
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 3,4-dichlorobenzaldehyde (1.0 equiv, 50 mmol) and ethyl cyanoacetate (1.1 equiv, 55 mmol) in 100 mL of anhydrous toluene.
Catalyst Addition: Add piperidine (0.1 equiv, 5 mmol) and glacial acetic acid (0.1 equiv, 5 mmol). Causality: The piperidine/acetic acid buffer forms an iminium ion intermediate with the aldehyde, drastically increasing its electrophilicity while maintaining a pH that prevents ester hydrolysis.
Reflux & Dehydration: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C) for 4-6 hours. Monitor the collection of water in the trap.
Monitoring: Verify reaction completion via TLC (Hexanes:Ethyl Acetate 4:1). The highly conjugated intermediate will appear as a distinct UV-active spot.
Reduction (Optional based on target): To yield the saturated acetate, the resulting alkene is subjected to mild hydrogenation (e.g., NaBH₄ in ethanol or catalytic H₂/Pd-C), yielding the final Ethyl cyano(3,4-dichlorophenyl)acetate.
Workup: Wash the organic layer with 1M HCl (to remove piperidine), followed by saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol B: One-Pot Multi-Component Synthesis of Pyrano[3,2-c]pyran Derivatives [4]
Rationale: Multi-component reactions (MCRs) minimize isolation steps. KF/Al₂O₃ is chosen as a heterogeneous basic catalyst because it provides a highly active surface area for the initial Knoevenagel condensation and subsequent Michael addition, while allowing for simple product isolation via filtration.
Reagent Assembly: In a dry 50 mL flask, combine the synthesized ethyl cyano(3,4-dichlorophenyl)acetate (2.5 mmol), an aromatic aldehyde (2.0 mmol), and 4-hydroxy-6-methylpyran-2-one (2.0 mmol).
Catalysis: Add 100 mg of KF/Al₂O₃ catalyst and 10 mL of absolute ethanol. Causality: Ethanol serves as an environmentally benign, protic solvent that stabilizes the transition states of the Michael addition.
Reaction Execution: Stir the mixture at room temperature for 5–10 hours. The heterogeneous nature of the catalyst prevents over-alkylation.
Isolation: Pour the crude mixture into 200 mL of ice-cold distilled water. The sudden shift in polarity forces the hydrophobic pyrano[3,2-c]pyran product to precipitate.
Purification: Filter the solid precipitate, wash thoroughly with water (to remove unreacted water-soluble precursors), and recrystallize from a mixture of DMF and water to yield pale yellow crystals.
References
SciSpace / ACS. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses Proliferation. Available at:[Link]
National Institutes of Health (PMC). Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1). Available at: [Link]
Semantic Scholar. One-pot synthesis of pyrano[3,2-c]pyran derivatives catalyzed by KF/Al2O3. Available at: [Link]
National Institutes of Health (PMC). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. Available at: [Link]
Foundational
Discovery and history of novel cyanoacetate compounds
The Evolution of Cyanoacetate Scaffolds: From Historical Intermediates to Precision Targeted Therapies Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequentl...
Author: BenchChem Technical Support Team. Date: March 2026
The Evolution of Cyanoacetate Scaffolds: From Historical Intermediates to Precision Targeted Therapies
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter molecular scaffolds that have transcended their original synthetic purposes. Cyanoacetates—compounds containing both a nitrile and a carboxylate ester/amide group—represent one of the most remarkable examples of this evolution. Originally utilized as simple building blocks in Kolbe nitrile syntheses, cyanoacetate derivatives have matured into "privileged structures" in medicinal chemistry[1]. Their highly acidic methylene protons and dual functionality enable rapid, stereodivergent multicomponent reactions (MCRs), making them indispensable for synthesizing complex heterocycles targeting kinases, bacterial enzymes, and oncogenic pathways[1][2].
This whitepaper provides an in-depth technical analysis of the history, synthetic methodologies, and modern pharmacological applications of novel cyanoacetate compounds, offering actionable protocols for researchers engaged in rational drug design.
Historical Context: The Genesis of a Crucial Intermediate
The history of cyanoacetates in medicine is inextricably linked to the arms race against bacterial resistance in the mid-20th century. While ethyl cyanoacetate had been known as a versatile reagent for Knoevenagel condensations, its true translational breakthrough occurred in the 1970s during the development of second-generation cephalosporin antibiotics[3].
The emergence of
β
-lactamase-producing bacterial strains threatened the efficacy of early penicillins. Researchers at Glaxo discovered that incorporating a (Z)-methoxyimino group into the 7-acyl side chain of cephalosporins provided critical steric hindrance, shielding the
β
-lactam ring from enzymatic hydrolysis[3]. This necessitated the targeted synthesis of ethyl (2Z)-2-cyano-2-methoxyiminoacetate [3]. Though not a therapeutic agent itself, this cyanoacetate derivative became the cornerstone intermediate for synthesizing cefuroxime, fundamentally altering the trajectory of antimicrobial medicinal chemistry[3].
Core Chemical Properties & Modern Synthetic Methodologies
The synthetic tractability of the cyanoacetamide core lies in its electronic properties. The electron-withdrawing nature of both the cyano and carbonyl groups renders the intervening methylene protons highly acidic, facilitating facile carbon-carbon bond formation[1].
Protocol 1: General Synthesis of N-Substituted Cyanoacetamides
This protocol describes the foundational transformation of ethyl cyanoacetate into bioactive cyanoacetamide precursors.
Causality & Rationale: The reaction is driven thermodynamically by the expulsion of ethanol. Using a slight excess of the amine ensures complete consumption of the ester, while the choice of a polar protic solvent (like ethanol) stabilizes the transition state of the nucleophilic acyl substitution.
Step 1: Dissolve ethyl cyanoacetate (1.0 eq) in absolute ethanol (0.5 M concentration).
Step 2: Add the primary or secondary amine (1.2 eq) dropwise at
0∘C
to control the exothermic nucleophilic attack.
Step 3: Reflux the mixture for 4–6 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the higher-
Rf
ester spot disappears.
Step 4: Cool to room temperature. The product typically precipitates. Filter and wash with cold ethanol. Analytical Validation:
1H
NMR will show the disappearance of the ethyl quartet/triplet and the appearance of a broad singlet corresponding to the amide -NH (typically
δ
7.5–8.5 ppm).
To evaluate biological activity accurately, modern pharmaceutical applications require access to specific stereoisomers. Recent breakthroughs have enabled the stereodivergent synthesis of pseudo-
C2
-symmetrical cyanoacetate derivatives using Iridium catalysis[2].
Causality & Rationale: Bisnucleophilic cyanoacetate is reacted sequentially with electrophilic
π
-allyl-Ir species. By carefully selecting enantiomeric ligands and controlling the addition sequence of two distinct allylic carbonates, researchers can predictably construct multiple contiguous stereocenters[2].
Step 1: Under an argon atmosphere (to prevent catalyst oxidation), combine
[Ir(cod)Cl]2
(2 mol%) and a chiral phosphoramidite ligand (4 mol%) in THF. Stir for 30 mins to form the active metallacycle.
Step 2: Add the first allylic carbonate (1.0 eq), cyanoacetate (1.0 eq), and a mild base (e.g., DABCO). Stir until complete mono-allylation is observed.
Step 3: Introduce the second, distinct allylic carbonate (1.2 eq) and additional base.
Step 4: Purify via flash chromatography. Self-Validation: Use Chiral HPLC to determine the enantiomeric excess (ee) and diastereomeric ratio (dr), ensuring the specific spatial arrangement required for target protein binding is achieved.
Workflow for the synthesis of cyanoacetate-derived kinase inhibitors.
Cyanoacetate Derivatives in Targeted Therapies
The structural plasticity of cyanoacetates has led to their incorporation into highly selective targeted therapies, particularly in oncology.
Kinase Inhibition
Kinase dysregulation is a hallmark of oncogenesis. Cyanoacetate derivatives, particularly pyrrolo[2,3-d]pyrimidines, have shown profound efficacy as reversible kinase inhibitors[4][5]. For instance, 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines, synthesized starting from ethyl cyanoacetate and
α
-bromoacetophenones, exhibit potent in vitro EGFR (ErbB1) tyrosine kinase inhibitory activity[5]. The incorporation of a fluorine atom at specific benzylic sites prevents oxidative metabolism while maintaining
IC50
values in the low nanomolar range (2.8–9.0 nM)[5].
Similarly, 5-heteroaryl-3-carboxamido-2-substituted pyrroles, derived from ethyl cyanoacetate, have been identified as potent and selective inhibitors of Cdc7 kinase, a critical regulator of DNA replication in tumor cells[6].
Mechanism of EGFR tyrosine kinase inhibition by pyrrolo[2,3-d]pyrimidine derivatives.
Apoptotic & Antimicrobial Agents
Beyond direct kinase inhibition, novel N-hetaryl-2-cyanoacetamide derivatives incorporating a 4,5,6,7-tetrahydrobenzo[b]thiophene moiety have demonstrated potent cytocidal effects against prostate (PC3) and liver (HepG2) cancer cell lines[7]. The mechanism of action involves the targeted up-regulation of caspases-3 and -9, alongside the inhibition of metalloproteinases (MMP-2 and MMP-9), effectively halting metastasis and angiogenesis[7].
In the antimicrobial space, condensation of malono-di(2-phenylhydrazide) with arylidene ethyl cyanoacetate yields substituted pyridine derivatives that exhibit higher binding affinity to Staphylococcus aureus dihydrofolate reductase (DHFR) than standard reference drugs, validating the scaffold's broad utility[8].
The trajectory of cyanoacetates from bulk chemical intermediates in the synthesis of cephalosporins to highly specialized, stereocontrolled ligands for kinase inhibition underscores the dynamic nature of medicinal chemistry. By leveraging their unique electronic properties and amenability to multicomponent reactions, application scientists can continue to utilize cyanoacetate scaffolds to navigate the complex chemical space required for next-generation therapeutics.
References
Kaspersen, S. J., et al. "Synthesis and in vitro EGFR (ErbB1) tyrosine kinase inhibitory activity of 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines." European Journal of Medicinal Chemistry, 2011. Available at:[Link]
Zheng, J., et al. "Stereodivergent synthesis via iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate." Chemical Science, 2021. Available at: [Link]
El-Gaby, M. S., et al. "Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety." Anti-cancer Agents in Medicinal Chemistry, 2018. Available at: [Link]
Menichincheri, M., et al. "Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding." Journal of Medicinal Chemistry, 2010. Available at:[Link]
Al-Ghamdi, S. N., et al. "Synthesis, Characterization, Bioactivity Screening and Computational Studies of Diphenyl−malonohydrazides and Pyridines Derivatives." ChemistrySelect, 2023. Available at: [Link]
Theoretical Studies on the Electronic Properties of Ethyl Cyano(3,4-dichlorophenyl)acetate: A Computational Guide for Drug Development
Executive Summary Ethyl cyano(3,4-dichlorophenyl)acetate (CAS 82144-38-5) is a highly functionalized organic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agroc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl cyano(3,4-dichlorophenyl)acetate (CAS 82144-38-5) is a highly functionalized organic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Often derived via Knoevenagel condensation[1], its structural architecture—comprising a heavily electron-withdrawing 3,4-dichlorophenyl ring, a cyano group, and an ester moiety—makes it a prime candidate for targeted non-covalent interactions in biological systems.
As a Senior Application Scientist, I approach the evaluation of such molecules not through trial and error, but through deterministic computational modeling. Density Functional Theory (DFT) provides a rigorous, first-principles framework to elucidate the electronic properties of this compound. This whitepaper outlines the authoritative methodology for conducting DFT studies on Ethyl cyano(3,4-dichlorophenyl)acetate, detailing the causality behind computational parameters, self-validating experimental protocols, and the translation of quantum descriptors into actionable drug development insights.
Rationale: The Causality of Computational Parameters
In computational chemistry, the choice of functional and basis set dictates the fidelity of the simulation. For halogenated, highly polarized molecules like Ethyl cyano(3,4-dichlorophenyl)acetate, we employ the B3LYP functional paired with the 6-311++G(d,p) basis set [2].
Why this specific combination?
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of exact Hartree-Fock exchange, effectively mitigating the self-interaction error inherent in pure DFT. It provides an optimal balance between computational cost and the accurate prediction of thermochemical and electronic properties[2].
6-311++G(d,p) Basis Set: The inclusion of diffuse functions (++) is non-negotiable here. The molecule contains highly electronegative atoms (chlorine, oxygen, and nitrogen) with lone electron pairs. Diffuse functions allow the simulated electron cloud to expand away from the nucleus, accurately modeling anions and polar bonds[2]. The polarization functions (d,p) add higher angular momentum orbitals, allowing for the asymmetric distortion of electron density crucial for modeling the cyano and carbonyl pi-systems.
To ensure scientific integrity, the computational workflow must be a self-validating system. The following protocol details the extraction of electronic properties using standard quantum chemistry software (e.g., Gaussian 16).
Phase 1: Conformational Search and Geometry Optimization
Initial Modeling: Construct the 3D geometry of Ethyl cyano(3,4-dichlorophenyl)acetate using a graphical interface (e.g., GaussView).
Optimization Execution: Run a full unconstrained geometry optimization in the gas phase (or an implicit solvent model like SMD if simulating physiological conditions) using the Opt keyword at the B3LYP/6-311++G(d,p) level[2].
Convergence Criteria: The algorithm iteratively adjusts nuclear coordinates until the forces on the atoms (gradients) approach zero, seeking the global energy minimum.
Phase 2: Self-Validation via Frequency Analysis
Hessian Calculation: Immediately following optimization, execute a vibrational frequency calculation (Freq keyword) on the optimized geometry.
Validation Gate: Analyze the output for imaginary frequencies. Causality: A true energy minimum on the potential energy surface must yield exactly zero imaginary frequencies. If one or more imaginary frequencies are present, the structure is trapped in a transition state (saddle point) and must be perturbed and re-optimized[3].
Phase 3: Wavefunction Analysis and Property Extraction
Frontier Molecular Orbitals (FMO): Extract the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[4].
Molecular Electrostatic Potential (MEP): Generate the MEP surface by mapping electrostatic potential onto the total electron density isosurface (typically at 0.0004 a.u.)[5].
Natural Bond Orbital (NBO) Analysis: Perform NBO calculations to quantify hyperconjugative interactions and intramolecular charge transfer (e.g., lone pair delocalization from chlorine into the aromatic ring).
Step-by-step DFT computational workflow for electronic property extraction.
Data Presentation: Electronic Properties & Reactivity Descriptors
The electronic properties derived from the FMOs are not merely abstract numbers; they are direct mathematical proxies for chemical reactivity and pharmacokinetic behavior. According to Koopmans' theorem, the ionization potential (
I
) and electron affinity (
A
) can be approximated from the HOMO and LUMO energies, respectively[3][4].
Below is a structured summary of the quantitative global reactivity descriptors typically extracted for highly functionalized acetates.
Table 1: Global Reactivity Descriptors and Pharmacological Significance
Descriptor
Symbol
Derivation Formula
Significance in Drug Development
HOMO Energy
EHOMO
Direct Output
Indicates the nucleophilic potential and electron-donating capacity of the molecule[3].
LUMO Energy
ELUMO
Direct Output
Indicates the electrophilic potential and electron-accepting capacity[3].
Energy Gap
ΔE
ELUMO−EHOMO
A critical indicator of kinetic stability. A smaller gap implies higher chemical reactivity and lower thermodynamic stability[4].
Chemical Hardness
η
(I−A)/2
Measures resistance to charge transfer. Harder molecules are generally less toxic and more stable in vivo[4].
Chemical Softness
S
1/(2η)
Correlates with polarizability. Softer molecules interact more readily with biological enzymes (e.g., CYP450s)[4].
Electrophilicity Index
ω
μ2/(2η)
Quantifies the propensity of the molecule to accept electrons, critical for predicting covalent binding to target cysteines.
(Note:
I=−EHOMO
and
A=−ELUMO
; Chemical Potential
μ=−(I+A)/2
)
Implications for Drug Development
Molecular Electrostatic Potential (MEP) Mapping
MEP analysis has emerged as a pivotal tool in drug discovery, providing a quantitative understanding of molecular reactivity and noncovalent interactions essential for drug function[5]. For Ethyl cyano(3,4-dichlorophenyl)acetate, the MEP surface visually segregates the molecule into distinct reactive zones:
Red Regions (Negative Potential): Localized around the strongly electronegative cyano nitrogen and the ester carbonyl oxygen. These are prime sites for electrophilic attack and serve as critical hydrogen-bond acceptors when docking into a receptor pocket.
Blue Regions (Positive Potential): Localized around the aromatic protons and the highly acidic alpha-carbon (sandwiched between the cyano, ester, and aryl groups). These regions are susceptible to nucleophilic attack and act as hydrogen-bond donors[5].
ADMET and Toxicity Profiling
The HOMO-LUMO gap (
ΔE
) directly influences the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound[4]. A highly reactive molecule (very low
ΔE
, high softness) may exhibit off-target toxicity by indiscriminately reacting with off-target proteins. Conversely, a highly stable molecule (large
ΔE
) might resist necessary hepatic metabolism. Theoretical calculation of these parameters allows medicinal chemists to rationally tune the electronic structure—perhaps by substituting the chlorine atoms with fluorine—to achieve the optimal pharmacokinetic profile before a single physical synthesis is performed.
Logical relationship between quantum descriptors and drug development outcomes.
Conclusion
Theoretical electronic studies utilizing DFT at the B3LYP/6-311++G(d,p) level transform the evaluation of intermediates like Ethyl cyano(3,4-dichlorophenyl)acetate from an empirical guessing game into a predictive science. By strictly adhering to self-validating computational protocols, researchers can accurately map electrostatic topologies and frontier orbital energies, thereby accelerating rational drug design, minimizing synthetic waste, and optimizing downstream ADMET profiles.
ChemRxiv. "Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis". ChemRxiv.org.
ACS Publications. "From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations". The Journal of Physical Chemistry A.
Lupine Publishers. "Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT". Op Acc J Bio Eng & Bio Sci.
MDPI. "Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors". MDPI.com.
Navigating the Physicochemical Landscape of Ethyl Cyano(3,4-dichlorophenyl)acetate: A Technical Guide for Drug Development Professionals
Introduction: The Significance of Physical Properties in Pharmaceutical Development In the realm of pharmaceutical research and drug development, a thorough understanding of a molecule's physical properties is not merely...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Physical Properties in Pharmaceutical Development
In the realm of pharmaceutical research and drug development, a thorough understanding of a molecule's physical properties is not merely academic; it is a cornerstone of successful synthesis, purification, formulation, and ultimately, therapeutic efficacy. For active pharmaceutical ingredients (APIs) and their intermediates, properties such as melting and boiling points govern critical process parameters and offer insights into the substance's purity and stability. This technical guide provides an in-depth exploration of the physical properties of Ethyl cyano(3,4-dichlorophenyl)acetate, a compound of interest in medicinal chemistry.
While direct experimental data for Ethyl cyano(3,4-dichlorophenyl)acetate is not extensively reported in publicly available literature, this guide will leverage established chemical principles and data from structurally related compounds to provide reliable estimations and a framework for its empirical determination. By understanding the contributions of its constituent parts—the ethyl cyanoacetate core and the 3,4-dichlorophenyl substituent—we can predict and rationalize its physicochemical behavior. This approach empowers researchers to make informed decisions in their development workflows.
Core Compound Analysis: Ethyl Cyanoacetate
Ethyl cyanoacetate serves as the foundational structure of our target molecule. It is a versatile reagent in organic synthesis, widely employed in the creation of a diverse array of pharmaceutical compounds, including antineoplastics, anti-inflammatory agents, and central nervous system drugs.[1][2][3][4][5] Its utility stems from the reactivity of the methylene group, which is activated by the adjacent nitrile and ester functionalities.[6]
The physical properties of ethyl cyanoacetate are well-documented and provide a crucial baseline for our analysis.
These properties are characteristic of a moderately polar organic molecule with a relatively low molecular weight. The liquid state at room temperature and the high boiling point are indicative of significant intermolecular dipole-dipole interactions arising from the ester and nitrile groups.
The Influence of the 3,4-Dichlorophenyl Substituent
The introduction of a 3,4-dichlorophenyl group to the ethyl cyanoacetate backbone is expected to profoundly alter its physical properties. This substitution introduces a bulky, rigid, and electron-withdrawing aromatic ring, which will impact the molecule's molecular weight, polarity, and intermolecular forces.
Expected Effects on Melting and Boiling Points:
Increased Molecular Weight: The addition of the C6H3Cl2 fragment substantially increases the molar mass of the molecule. This will lead to stronger van der Waals forces (specifically, London dispersion forces) between molecules, requiring more energy to overcome during phase transitions. Consequently, a significant increase in both the melting and boiling points is anticipated.
Enhanced Polarity and Dipole-Dipole Interactions: The two chlorine atoms on the phenyl ring are highly electronegative, creating a strong dipole moment in the substituent. This will enhance the overall polarity of the molecule, leading to stronger dipole-dipole interactions between molecules. These strengthened intermolecular forces will further contribute to an elevated melting and boiling point.
Potential for π-π Stacking: The presence of the aromatic ring introduces the possibility of π-π stacking interactions between molecules in the solid state. This ordered arrangement can lead to a more stable crystal lattice, which would require more energy to break, thus increasing the melting point.
Based on these principles, it is reasonable to predict that Ethyl cyano(3,4-dichlorophenyl)acetate will be a solid at room temperature with a significantly higher melting point and boiling point compared to the parent ethyl cyanoacetate. While a precise numerical prediction without experimental data is speculative, an increase of over 100°C for the boiling point would be a reasonable starting estimation for process development purposes.
Estimated Physical Properties of Ethyl cyano(3,4-dichlorophenyl)acetate
Physical Property
Estimated Value/State
Rationale
Melting Point
Solid at room temperature; likely in the range of 50-100 °C
Increased molecular weight, enhanced polarity, and potential for π-π stacking lead to a more stable crystal lattice.
Boiling Point
Significantly elevated; estimated >300 °C
Substantial increase in molecular weight and stronger dipole-dipole interactions due to the dichlorophenyl group.
Experimental Determination of Melting and Boiling Points: A Protocol Framework
Given the importance of accurate physical property data, experimental determination is paramount. The following outlines a standard laboratory procedure for measuring the melting and boiling points of a novel compound like Ethyl cyano(3,4-dichlorophenyl)acetate.
Melting Point Determination (Capillary Method)
Sample Preparation: A small, dry sample of the purified compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer and a viewing lens.
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
Data Recording: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted. A narrow melting range is indicative of high purity.
Boiling Point Determination (Distillation Method)
Apparatus Setup: A small quantity of the liquid sample is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask. The flask is connected to a condenser.
Heating: The flask is gently heated.
Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the given atmospheric pressure.
Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), a pressure correction (e.g., using a nomograph) should be applied to obtain the normal boiling point.
The Interplay of Structure and Physical Properties
The following diagram illustrates the conceptual relationship between the molecular structure of Ethyl cyano(3,4-dichlorophenyl)acetate and its resulting physical properties, highlighting the contributions of its functional groups.
Caption: Influence of molecular components on physical properties.
Conclusion
While the definitive physical properties of Ethyl cyano(3,4-dichlorophenyl)acetate await empirical validation, a robust theoretical framework based on the well-understood principles of chemical structure and intermolecular forces allows for reliable estimations. The addition of the 3,4-dichlorophenyl group to the ethyl cyanoacetate scaffold is predicted to transform the compound from a liquid to a solid at ambient temperature and significantly elevate its boiling point. For researchers and drug development professionals, this understanding is critical for designing efficient synthesis and purification strategies, as well as for anticipating the compound's behavior in subsequent formulation and manufacturing processes. The protocols outlined in this guide provide a clear path for the experimental determination of these vital physicochemical parameters, ensuring a solid foundation for the advancement of new therapeutic agents.
References
Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link][6]
Ataman Kimya. (n.d.). ECYA (ETHYL CYANO ACETATE). Retrieved from [Link]
Organic Syntheses. (n.d.). Ethyl cyanoacetate. Retrieved from [Link][10]
IUCr Journals. (n.d.). Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate. Retrieved from [Link][11]
Digital Journal. (2024, July 27). Growing Demand In The Pharmaceutical Industry Significantly Drives The Ethyl Cyanoacetate Market Growth. Retrieved from [Link][1]
Future Market Insights. (2026, February 23). Ethyl Cyanoacetate Market Size, Industry Share, Forecast, 2034. Retrieved from [Link][2]
Patsnap. (2018, December 18). Synthesis method of ethyl cyanoacetate. Retrieved from [12]
The Role of Ethyl Cyanoacetate in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link][3]
ChemWhat. (n.d.). Ethyl cyanoacetate CAS#: 105-56-6. Retrieved from [Link][9]
BriefingWire. (2026, February 25). Ethyl cyanoacetate market growth driven by pharmaceutical and agrochemical synthesis. Retrieved from [Link][4]
SNS Insider. (2025, June 15). Ethyl Cyanoacetate Market Size, Share & Industry Forecast. Retrieved from [Link][5]
An In-Depth Application Note: Use of Ethyl cyano(3,4-dichlorophenyl)acetate in Knoevenagel Condensation Frameworks
Executive Summary & Structural Significance Ethyl cyano(3,4-dichlorophenyl)acetate (CAS: 82144-38-5) is a highly versatile active-methine compound utilized extensively in the synthesis of complex pharmaceutical intermedi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Significance
Ethyl cyano(3,4-dichlorophenyl)acetate (CAS: 82144-38-5) is a highly versatile active-methine compound utilized extensively in the synthesis of complex pharmaceutical intermediates, particularly in the development of CNS agents and kinase inhibitors.
In chemical literature and commercial databases, there is a frequent nomenclature conflation regarding this compound and its direct synthetic precursor. The Knoevenagel condensation of 3,4-dichlorobenzaldehyde and ethyl cyanoacetate yields the highly conjugated alkene Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate (CAS: 55417-50-0). Subsequent chemoselective reduction of this acrylate yields the saturated Ethyl cyano(3,4-dichlorophenyl)acetate .
This application note provides a comprehensive guide to synthesizing this critical scaffold via modern, green Knoevenagel condensation protocols, followed by its reduction and downstream application as a sterically hindered carbon acid.
Mechanistic Insights: The Knoevenagel Framework
Causality in Reagent Selection
The Knoevenagel condensation is driven by the interaction between an active methylene compound and an electrophilic carbonyl.
The Electrophile: 3,4-Dichlorobenzaldehyde is exceptionally reactive. The electron-withdrawing nature of the meta- and para-chloro substituents significantly increases the partial positive charge on the carbonyl carbon, lowering the activation energy for nucleophilic attack.
The Nucleophile: Ethyl cyanoacetate possesses highly acidic alpha-protons (pKa ~9) due to the synergistic electron-withdrawing effects of the cyano and ester groups. This allows for deprotonation by weak bases, avoiding the side reactions (like Cannizzaro reactions) that strong bases would induce on the aldehyde.
Catalyst Evolution & Green Chemistry
Traditionally, this reaction utilized piperidine and acetic acid in refluxing toluene with a Dean-Stark apparatus. However, modern protocols emphasize sustainable chemistry. As demonstrated in recent green chemistry advancements (1), systems utilizing DABCO in ionic liquids, or biocompatible deep eutectic solvents like choline chloride (2), offer superior yields at room temperature. The choline chloride acts as a bifunctional catalyst: the chloride anion weakly deprotonates the methylene, while the hydroxyl group hydrogen-bonds with the aldehyde, further activating it toward attack. Furthermore, mechanistic studies using metal oxides like ZnO have shown that solvent-free conditions can also drive the reaction via surface enol-intermediate stabilization (3).
Mechanistic pathway of the base-catalyzed Knoevenagel condensation.
Quantitative Data: Catalyst System Comparison
The following table summarizes the efficiency of various catalytic systems for the Knoevenagel condensation of 3,4-dichlorobenzaldehyde and ethyl cyanoacetate, highlighting the shift toward sustainable methodologies (4).
Catalyst System
Solvent
Temp (°C)
Time
Yield (%)
E-Factor / Green Metrics
Piperidine / AcOH
Toluene
110 (Reflux)
4–6 h
85
High (Requires toxic organic solvents & prolonged heating)
ZnO Nanoparticles
None
25 (RT)
6 h
88
Low (Solid heterogeneous catalyst, easy recovery)
DABCO / [HyEtPy]Cl
Water
50
30 min
92
Low (Recyclable ionic liquid, rapid kinetics)
Choline Chloride
Water
25 (RT)
80 min
95
Very Low (Biocompatible, aqueous, self-validating precipitation)
Experimental Protocols
Protocol 1: Green Synthesis of Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate
This protocol utilizes an aqueous ionic liquid system to drive the Knoevenagel condensation. It is a self-validating system; because the starting materials are partially soluble in water but the conjugated product is highly hydrophobic, the reaction progress is visually indicated by heavy precipitation.
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dichlorobenzaldehyde (5.0 mmol, 875 mg) and ethyl cyanoacetate (6.0 mmol, 678 mg).
Catalyst Addition: Add 4.0 mL of deionized water followed by choline chloride (0.25 mmol, 35 mg) as the functional ionic liquid catalyst.
Reaction: Stir the biphasic mixture vigorously at room temperature (20–25 °C). Within 15–20 minutes, a thick precipitate will begin to form. Continue stirring for a total of 80 minutes.
Validation: Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot (UV active, higher Rf) should completely disappear, replaced by a bright UV-active product spot at a lower Rf.
Workup: Filter the resulting suspension through a Büchner funnel. Wash the filter cake with cold water (2 × 10 mL) to remove the choline chloride catalyst and unreacted ethyl cyanoacetate.
Isolation: Dry the solid under vacuum at 45 °C overnight to afford the acrylate as a white to pale-yellow solid (Yield: ~95%).
Protocol 2: Chemoselective Reduction to Ethyl cyano(3,4-dichlorophenyl)acetate
To obtain the title acetate compound, the highly electrophilic Knoevenagel product must be reduced. Sodium borohydride (NaBH₄) in ethanol selectively performs a 1,4-conjugate addition of hydride to the electron-deficient alkene without reducing the ester or cyano moieties.
Preparation: Dissolve Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate (4.0 mmol) in absolute ethanol (20 mL) in a flask cooled to 0 °C using an ice bath.
Reduction: Slowly add NaBH₄ (4.4 mmol, 166 mg) in small portions over 10 minutes to control hydrogen evolution and exotherm.
Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL) dropwise until effervescence ceases.
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Isolation: Concentrate under reduced pressure to yield Ethyl cyano(3,4-dichlorophenyl)acetate.
The synthesized acetate retains a single, highly acidic alpha-proton. It serves as an excellent nucleophile for generating quaternary stereocenters, a critical step in synthesizing sterically hindered drug scaffolds.
Deprotonation: Dissolve Ethyl cyano(3,4-dichlorophenyl)acetate (2.0 mmol) in anhydrous DMF (10 mL) under an inert argon atmosphere. Cool to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 2.2 mmol) portion-wise. Stir for 30 minutes until gas evolution ceases (formation of the enolate).
Alkylation: Add an electrophile, such as methyl iodide (2.5 mmol), dropwise.
Completion: Stir at room temperature for 4 hours. Quench with water, extract with diethyl ether, and purify via flash chromatography to isolate the quaternary functionalized intermediate.
Workflow: 3,4-Dichlorobenzaldehyde to functionalized acetate via Knoevenagel condensation.
References
Journal of Advanced Scientific Research - Recent Developments in Knoevenagel Condensation Reaction: A Review (2022). 4
RSC Advances - DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter (2018). 1
Google Patents (CN103351270B) - Method for catalyzing Knoevenagel condensation reaction by using function ion liquid (2013). 2
Physical Chemistry Chemical Physics - A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity (2017). 3
Application Notes & Protocols: Ethyl Cyanoacetate as a Cornerstone Reagent in Modern Heterocyclic Synthesis
Prepared by: A Senior Application Scientist Foreword: The Strategic Pivot from a Specific Derivative to a Foundational Platform This guide was initially conceived to explore the synthetic applications of Ethyl cyano(3,4-...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: A Senior Application Scientist
Foreword: The Strategic Pivot from a Specific Derivative to a Foundational Platform
This guide was initially conceived to explore the synthetic applications of Ethyl cyano(3,4-dichlorophenyl)acetate. However, a comprehensive survey of the contemporary chemical literature reveals that while this specific derivative exists, its utility in heterocyclic synthesis is not widely documented. In contrast, its parent compound, Ethyl Cyanoacetate , stands as a foundational and exceptionally versatile building block in the construction of a vast array of heterocyclic systems.
Therefore, with full editorial control and a commitment to scientific integrity, this guide has been structured to focus on the well-established and powerful applications of Ethyl Cyanoacetate. The principles, mechanisms, and protocols detailed herein provide a robust framework that is directly applicable and adaptable for more complex derivatives, including halogenated analogues like the one initially proposed. By understanding the core reactivity of the cyanoacetate scaffold, researchers can strategically design pathways to novel and complex heterocyclic targets.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, elucidating the causality behind experimental choices and providing validated, step-by-step protocols for the synthesis of key heterocyclic families.
The Chemical Versatility of the Cyanoacetate Scaffold
Ethyl cyanoacetate, NC-CH₂-CO₂Et, is a classic example of an activated methylene compound. Its strategic value stems from the positioning of the methylene group between two powerful electron-withdrawing groups: a nitrile (-C≡N) and an ester (-CO₂Et). This dual activation renders the α-protons highly acidic (pKa ≈ 11 in DMSO), facilitating easy deprotonation by a wide range of bases to form a stabilized carbanion. This carbanion is a potent C-nucleophile, capable of participating in a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions, which are the cornerstones of heterocyclic synthesis.
This guide will explore four major classes of heterocycles synthesized from this remarkable precursor:
Thiophenes: Via the multicomponent Gewald reaction.
Pyrans: Through domino Knoevenagel-Michael additions.
Pyridazinones: Via cyclocondensation with hydrazone derivatives.
Cyclic Ketones (precursors to other heterocycles): Via the intramolecular Thorpe-Ziegler cyclization.
Synthesis of Polysubstituted 2-Aminothiophenes: The Gewald Reaction
The Gewald reaction is a powerful and efficient one-pot, multicomponent synthesis of 2-aminothiophenes.[1][2] This reaction is of immense importance as the 2-aminothiophene core is a privileged scaffold in medicinal chemistry and materials science. The reaction brings together a carbonyl compound (an aldehyde or ketone), an activated α-cyanoester like ethyl cyanoacetate, and elemental sulfur in the presence of a base.[3]
Mechanistic Rationale
The reaction proceeds through a well-elucidated sequence of steps, which dictates the choice of reagents and conditions.[3]
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone/aldehyde and ethyl cyanoacetate. This step forms a stable α,β-unsaturated nitrile intermediate. The choice of base is critical; organic bases like morpholine, triethylamine, or piperidine are commonly used as they are strong enough to facilitate the condensation without promoting unwanted side reactions.[1][2]
Michael Addition of Sulfur: The elemental sulfur (typically S₈) acts as an electrophile, but the precise mechanism of its addition is complex. A plausible pathway involves the formation of a thiolate anion from the deprotonated methylene of the Knoevenagel adduct, which then attacks the sulfur ring.
Intramolecular Cyclization & Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization where the sulfur nucleophile attacks the nitrile carbon. This is followed by a tautomerization to yield the final, stable aromatic 2-aminothiophene ring system.[3]
Caption: Fig. 1: Gewald Reaction Mechanism
Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes a classic Gewald reaction using cyclohexanone as the carbonyl component.[4]
Standard laboratory glassware, reflux condenser, magnetic stirrer with heating.
Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (0.1 mol, 9.8 g), ethyl cyanoacetate (0.1 mol, 11.3 g), and ethanol (80 mL).
Addition of Sulfur: To the stirred solution, add finely powdered elemental sulfur (0.1 mol, 3.2 g). The use of powdered sulfur is recommended for better dispersion.[1]
Catalyst Addition: Carefully add morpholine (10 mL) dropwise to the mixture. The addition of the base is often exothermic.
Reaction: Gently heat the mixture to reflux (approximately 50-60 °C) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Work-up: After completion, cool the reaction mixture in an ice bath. A solid precipitate will form.
Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the desired 2-aminothiophene as a crystalline solid.
Reactant 1
Reactant 2
Base
Solvent
Typical Yield
Cyclohexanone
Ethyl Cyanoacetate
Morpholine
Ethanol
75-85%
Acetone
Ethyl Cyanoacetate
Triethylamine
Methanol
60-70%
Acetophenone
Ethyl Cyanoacetate
Piperidine
DMF
70-80%
Caption: Table 1. Representative Substrates and Conditions for the Gewald Reaction.
Synthesis of 4H-Pyran Derivatives
Polyfunctionalized 4H-pyrans are another class of heterocycles readily accessible from ethyl cyanoacetate or its close relative, malononitrile. These compounds are important due to their wide range of biological activities.[5] The synthesis is typically a one-pot, three-component reaction involving an aldehyde, an active methylene compound, and a 1,3-dicarbonyl compound, catalyzed by a base.[6]
Mechanistic Rationale
The formation of the 4H-pyran ring proceeds via a domino reaction sequence.
Knoevenagel Condensation: Similar to the Gewald reaction, the process begins with a base-catalyzed condensation between the aldehyde and the active methylene compound (e.g., malononitrile) to form an arylidene-malononitrile intermediate.
Michael Addition: The 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) is deprotonated by the base to form an enolate, which then acts as a nucleophile in a Michael 1,4-addition to the electron-deficient double bond of the arylidene-malononitrile.
Intramolecular Cyclization & Tautomerization: The resulting adduct undergoes an intramolecular cyclization, where an oxygen or carbon nucleophile attacks the nitrile group. This is followed by tautomerization to afford the stable 4H-pyran ring.
Caption: Fig. 2: Workflow for 4H-Pyran Synthesis
Protocol: Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
This protocol details a one-pot synthesis of a highly functionalized 4H-pyran.[5][7]
Materials:
Benzaldehyde
Malononitrile
Ethyl acetoacetate
Piperidine (or Triethylamine)
Ethanol
Standard laboratory glassware.
Procedure:
Reaction Setup: To a 100 mL round-bottom flask, add ethanol (30 mL), benzaldehyde (0.01 mol, 1.06 g), malononitrile (0.01 mol, 0.66 g), and ethyl acetoacetate (0.01 mol, 1.30 g).
Catalyst Addition: Add a few drops of piperidine as a catalyst to the stirred mixture.
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid, with a solid product precipitating out of the solution within 30-60 minutes. For less reactive aldehydes, gentle heating (40-50 °C) may be required.
Isolation: Once the precipitation is complete, cool the flask in an ice bath for 15 minutes. Collect the solid product by vacuum filtration.
Washing: Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether, to remove impurities.
Purification: The product is often obtained in high purity. If necessary, it can be recrystallized from ethanol.
Synthesis of Pyridazin-3-ones
Pyridazinones are an important class of nitrogen-containing heterocycles known for a wide range of biological activities.[8] A common synthetic route involves the condensation of hydrazones with active methylene compounds like ethyl cyanoacetate or diethyl malonate.[8]
Mechanistic Rationale
The synthesis relies on a cyclocondensation reaction.
Base-Mediated Deprotonation: A strong base, typically sodium ethoxide (generated in situ from sodium metal in ethanol), is used to deprotonate the ethyl cyanoacetate, forming a potent nucleophile.
Nucleophilic Attack and Cyclization: The ethyl cyanoacetate anion attacks a suitable electrophilic center in the hydrazone partner (often a keto-hydrazone). This is followed by an intramolecular cyclization with the elimination of a small molecule (like water or ethanol) to form the six-membered pyridazinone ring.
Acidification: The reaction mixture is acidified during work-up to protonate the resulting salt and precipitate the final product.
Protocol: General Procedure for the Preparation of Pyridazinones
This protocol is adapted from a general method for synthesizing 5,6-disubstituted-2H(3)-pyridazinones.[8]
Preparation of Sodium Ethoxide: In a dry 250 mL three-necked flask fitted with a reflux condenser and a dropping funnel, carefully add sodium metal (0.1 mol, 2.3 g) in small pieces to absolute ethanol (150 mL). Allow the sodium to react completely to form a solution of sodium ethoxide. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.
Addition of Reactants: In a separate flask, dissolve the benzil monohydrazone (0.1 mol) and ethyl cyanoacetate (0.1 mol, 11.3 g) in absolute ethanol (150 mL).
Reaction: Slowly add the sodium ethoxide solution to the solution of the hydrazone and ethyl cyanoacetate. Once the addition is complete, heat the mixture to reflux. The reaction time can vary significantly (from 6 to 18 hours) and should be monitored by TLC.[8]
Solvent Removal: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.
Work-up and Isolation: To the resulting residue, add crushed ice, followed by careful acidification with 2 N HCl solution until the mixture is acidic. A precipitate will form.
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol).
Intramolecular Synthesis via the Thorpe-Ziegler Reaction
While the previous examples involved intermolecular reactions, the cyanoacetate scaffold is also instrumental in intramolecular cyclizations. The Thorpe-Ziegler reaction is a classic method for forming cyclic ketones from α,ω-dinitriles.[9][10] Ethyl cyanoacetate derivatives are key starting materials for preparing the required dinitrile precursors through sequential alkylation reactions.
Mechanistic Rationale
This reaction is an intramolecular variant of the Thorpe reaction.[10][11]
Deprotonation: A strong, non-nucleophilic base (e.g., sodium amide, LHMDS) deprotonates the α-carbon of one of the nitrile groups, creating a carbanion.
Intramolecular Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the second nitrile group within the same molecule, forming a cyclic enamine anion.
Hydrolysis: The resulting cyclic enaminonitrile is typically not isolated but is subjected to acidic hydrolysis, which converts it first to a β-keto nitrile and then to the final cyclic ketone.
Conceptual Protocol for Dinitrile Synthesis and Cyclization
This protocol outlines the general steps to create a dinitrile from ethyl cyanoacetate and then cyclize it.
Part A: Dinitrile Synthesis
First Alkylation: React ethyl cyanoacetate with a suitable dihaloalkane (e.g., 1,3-dibromopropane) using a base like sodium ethoxide in ethanol. This will monosubstitute the cyanoacetate.
Nitrile Conversion: Convert the remaining ester group of the alkylated product into a nitrile. This can be a multi-step process involving hydrolysis to the carboxylic acid, conversion to an amide, and subsequent dehydration to the nitrile.
Second Alkylation (Alternative): Alternatively, one could perform a double alkylation of a dinitrile like malononitrile with a dihaloalkane under high dilution conditions.
Reaction Setup: Dissolve the α,ω-dinitrile in an anhydrous aprotic solvent like THF or toluene under an inert atmosphere (e.g., nitrogen or argon).
Base Addition: Add a strong base, such as sodium amide or LHMDS, to the solution and heat to reflux. High-dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization.
Quenching: After the reaction is complete (monitored by TLC or GC), carefully quench the reaction by pouring it into a mixture of ice and acid (e.g., dilute H₂SO₄ or HCl).
Hydrolysis and Isolation: Continue to heat the acidic mixture to ensure complete hydrolysis of the enamine intermediate to the ketone. After cooling, extract the cyclic ketone with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous sodium sulfate, and purify by distillation or chromatography.
References
Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions. (2009). Arkivoc.
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]
Shehab, W. S., & Ghoneim, A. A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S971.
A facile four-component Gewald reaction under organocatalyzed aqueous conditions. (n.d.). Arkivoc. [Link]
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. [Link]
A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. (2014). Growing Science. [Link]
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PMC. [Link]
A green chemistry approach to gewald reaction. (2015). Der Pharma Chemica. [Link]
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. [Link]
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]
SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHYL. (2009). HETEROCYCLES, 78(8), 2069.
Synthesis of Pyran Derivatives. (2022). Encyclopedia MDPI. [Link]
Mohammed, A. H., & Ali, H. M. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 10, S163-S168.
Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (n.d.). PMC. [Link]
Note Facile synthesis of spiro-fused heterocyles by multicomponent reactions under solvent-free conditions. (n.d.). Indian Journal of Chemistry. [Link]
Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives. (n.d.). ResearchGate. [Link]
Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates. (2022). MDPI. [Link]
The synthesis of bivalent 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-heterobicyclo[3.2.1]octanes as probes for proximal binding sites on the dopamine and serotonin transporters. (n.d.). PubMed Central. [Link]
Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. (n.d.). PMC. [Link]
Application Notes & Protocols: Strategic Derivatization of Ethyl Cyano(3,4-dichlorophenyl)acetate for Medicinal Chemistry Scaffolds
Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of a Privileged Scaffold In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" — molecul...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — is a cornerstone of efficient drug discovery. Ethyl cyano(3,4-dichlorophenyl)acetate emerges as such a scaffold, offering a potent combination of features for the synthesis of diverse compound libraries.
The molecule's value is twofold:
The 3,4-Dichlorophenyl Moiety: This functional group is a common feature in numerous biologically active molecules.[1] The chlorine atoms enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability, and can engage in crucial halogen bonding interactions with protein targets.[2][3] This motif is found in approved drugs and serves as a reliable anchor for modulating biological activity.[4]
The Ethyl Cyanoacetate Core: This portion of the molecule is a hub of chemical reactivity. It possesses an acidic α-hydrogen at the methylene position, flanked by two electron-withdrawing groups (nitrile and ester), making it a prime nucleophile for a variety of carbon-carbon bond-forming reactions.[5] Furthermore, both the ester and nitrile functionalities can be readily converted into other functional groups or serve as electrophilic sites for cyclization reactions.[6][7]
This guide provides an in-depth exploration of key derivatization strategies for ethyl cyano(3,4-dichlorophenyl)acetate, presenting detailed protocols and the underlying chemical rationale to empower researchers in the synthesis of novel therapeutic agents.
Core Reactivity: A Map for Chemical Diversification
The synthetic versatility of ethyl cyano(3,4-dichlorophenyl)acetate stems from three primary reactive centers. Understanding these centers is crucial for designing logical synthetic pathways.
C-2 Methylene Group (Active Methylene): This is the most nucleophilic position. The protons on this carbon are acidic due to the resonance stabilization of the resulting carbanion by both the adjacent cyano (-CN) and ester (-COOEt) groups. This allows for easy deprotonation even with mild bases, initiating a cascade of condensation and alkylation reactions.[5][8]
C-1 Ester Carbonyl: This carbon is an electrophilic center. It is susceptible to nucleophilic acyl substitution, most commonly with amines or hydrazines to form amides and hydrazides, respectively. This transformation is fundamental for introducing new points of diversity and modulating hydrogen bonding capabilities.[6][7]
C-3 Nitrile Group: The nitrile group is a versatile functional handle. It can participate in cyclization reactions to form heterocycles, be hydrolyzed to a carboxylic acid or amide, or be reduced to a primary amine.
Figure 1: Key reactive centers of the core scaffold.
Protocol I: Knoevenagel Condensation for α,β-Unsaturated Scaffolds
Directive & Rationale: The Knoevenagel condensation is a cornerstone reaction for derivatizing active methylene compounds.[8] It facilitates the formation of a new carbon-carbon double bond by reacting the active methylene group with an aldehyde or ketone.[9] This protocol is invaluable for synthesizing α,β-unsaturated cyanoacrylates, which are prominent scaffolds in compounds with anticancer and other biological activities.[10] The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which is sufficient to deprotonate the active methylene without inducing self-condensation of the aldehyde.[8]
Piperidine (0.1 eq) or Diisopropylethylammonium acetate (DIPEAc) (0.2 eq)[10]
Ethanol or Toluene (as solvent)
Glacial Acetic Acid (optional co-catalyst)
Ethyl Acetate (for extraction)
Saturated Brine Solution
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
Round-bottom flask with reflux condenser and magnetic stirrer
Heating mantle
Water separator (if using toluene)
Rotary evaporator
Standard laboratory glassware
Procedure:
Reaction Setup: To a round-bottom flask, add ethyl cyano(3,4-dichlorophenyl)acetate (1.0 eq), the selected aromatic aldehyde (1.0 eq), and the solvent (e.g., ethanol, 5 mL per mmol of reactant).
Catalyst Addition: Add the base catalyst (e.g., piperidine, 0.1 eq) to the mixture.
Reaction: Heat the mixture to reflux (approx. 80°C for ethanol) and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with cold ethanol, and dried.
Extraction (if no precipitate): Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and saturated brine.
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Mechanistic Causality: The base catalyst deprotonates the active methylene group to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated product.[8]
Figure 2: Experimental workflow for Knoevenagel condensation.
Protocol II: Synthesis of N-Substituted Cyanoacetamides
Directive & Rationale: Converting the ester moiety of the parent compound into an amide is a critical step for expanding molecular diversity and exploring structure-activity relationships (SAR). Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to act as both hydrogen bond donors and acceptors. This protocol describes the direct amidation of the ethyl ester with a primary or secondary amine.[11] This reaction is often driven to completion by heating, which facilitates the removal of the ethanol byproduct.[6][7] The resulting N-substituted 2-cyano-2-(3,4-dichlorophenyl)acetamides are versatile intermediates for synthesizing a wide array of heterocyclic compounds.[6][7][12]
Reaction Scheme:
Detailed Step-by-Step Protocol:
Materials & Reagents:
Ethyl cyano(3,4-dichlorophenyl)acetate
Primary or Secondary Amine (e.g., Benzylamine) (1.1 eq)
Toluene or Xylene (high-boiling solvent), or neat conditions
Ethanol (for recrystallization)
Equipment:
Round-bottom flask with reflux condenser
Heating mantle or oil bath
Magnetic stirrer
Standard laboratory glassware
Procedure:
Fusion Method (Solvent-Free):
In a round-bottom flask, combine ethyl cyano(3,4-dichlorophenyl)acetate (1.0 eq) and the desired amine (1.1-1.5 eq).
Heat the mixture with stirring in an oil bath at 140-160°C for 1-3 hours. The reaction progress can be monitored by observing the cessation of ethanol evolution or by TLC.
Cool the reaction mixture to room temperature. The resulting solid is often pure enough but can be further purified.
Solvent Method:
Dissolve ethyl cyano(3,4-dichlorophenyl)acetate (1.0 eq) and the amine (1.1 eq) in a minimal amount of high-boiling solvent like toluene.
Heat the mixture to reflux for 4-8 hours.
Cool the reaction to room temperature.
Work-up and Purification:
The crude product often precipitates upon cooling. Collect the solid by vacuum filtration.
Wash the solid with a small amount of cold solvent (e.g., hexane or diethyl ether) to remove unreacted starting material.
Recrystallize the product from a suitable solvent, such as ethanol, to yield the pure N-substituted cyanoacetamide.
Mechanistic Causality: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide (-OEt) leaving group, which is subsequently protonated by the amine (or another proton source) to form ethanol, driving the reaction forward.
Protocol III: Synthesis of Heterocyclic Scaffolds - The Pyrazole Core
Directive & Rationale: Heterocyclic rings are the bedrock of medicinal chemistry. The derivatives of ethyl cyano(3,4-dichlorophenyl)acetate are excellent precursors for constructing these valuable motifs. This protocol details the synthesis of a 5-amino-1-arylpyrazole derivative, a common scaffold in pharmacologically active compounds. The synthesis leverages the reaction of an activated alkene (derived from the Knoevenagel product) or a β-keto nitrile with a substituted hydrazine. A specific example involves reacting an intermediate like (E)-ethyl 2-cyano-3-ethoxyacrylate with a substituted phenylhydrazine.[16]
Reaction Scheme:
Detailed Step-by-Step Protocol:
Materials & Reagents:
(E)-ethyl 2-cyano-3-ethoxyacrylate (prepared from ethyl cyanoacetate)
Potassium Carbonate (K₂CO₃) or Sodium Acetate (base) (1.1 eq)
Ethanol (solvent)
Equipment:
Microwave vial or round-bottom flask with reflux condenser
Microwave reactor or heating mantle
Magnetic stirrer
Standard laboratory glassware
Procedure:
Reaction Setup: In a microwave vial or round-bottom flask, combine (E)-ethyl 2-cyano-3-ethoxyacrylate (1.0 eq), 3,4-dichlorophenylhydrazine hydrochloride (1.0 eq), and ethanol (5-10 mL).
Base Addition: Add the base, such as potassium carbonate (1.1 eq), to neutralize the hydrochloride salt and facilitate the reaction.
Reaction:
Microwave: Heat the mixture in a microwave reactor at 85-100°C for 20-60 minutes.
Conventional: Heat the mixture to reflux for 4-20 hours.[16]
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
Isolation: A precipitate will form. Collect the solid product by vacuum filtration.
Purification: Wash the collected solid with water and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or an appropriate solvent system if necessary.
Mechanistic Causality: The reaction begins with a Michael-type addition of the more nucleophilic nitrogen of the hydrazine to the electron-deficient β-carbon of the acrylate. This is followed by an intramolecular cyclization, where the other hydrazine nitrogen attacks the electrophilic nitrile carbon. Tautomerization and subsequent aromatization lead to the stable 5-aminopyrazole ring system.
Figure 3: Logical flow of pyrazole heterocycle formation.
Applications in Medicinal Chemistry & Biological Evaluation
Derivatives synthesized from the ethyl cyano(3,4-dichlorophenyl)acetate core have shown promise in several therapeutic areas, validating its status as a privileged scaffold.
Anticonvulsant Activity: Many anticonvulsant drugs feature an aryl ring, a hydrogen bonding domain, and a hydrophobic center.[14] The derivatives described, particularly amides and the subsequent heterocyclic products like thiadiazoles and quinazolinones, fit this pharmacophore model.[14][17][18]
Screening Protocol: Synthesized compounds are typically evaluated in vivo using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice or rats.[14][17][18] The MES test identifies agents effective against generalized tonic-clonic seizures, while the scPTZ test detects agents that can raise the seizure threshold.[14][18] Neurotoxicity is often assessed using the rotarod test.[17]
Anticancer Activity: The α-cyanoacrylate scaffold, produced via the Knoevenagel condensation, is a key feature in a number of compounds evaluated for their cytotoxic effects against various cancer cell lines.[4][10]
Screening Protocol: In vitro anticancer activity is commonly determined using cell viability assays, such as the MTT or SRB assay, against a panel of human cancer cell lines (e.g., A549-lung, HT-29-colon, HepG2-liver, MCF-7-breast).[4][10] The results are typically reported as GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.
Conclusion
Ethyl cyano(3,4-dichlorophenyl)acetate represents a synthetically versatile and medicinally relevant starting material. The strategic application of fundamental organic reactions—such as the Knoevenagel condensation, amidation, and subsequent heterocyclizations—provides a robust and efficient platform for generating libraries of structurally diverse small molecules. The protocols and mechanistic insights provided herein serve as a practical guide for researchers and drug development professionals aiming to leverage this powerful scaffold in the quest for novel therapeutic agents.
References
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(3), 259-286. Available from: [Link]
Madhavi, K., & Pavani, Ch. (2017). Synthesis and Evaluation of Alkyl 4-(2-Cyanoacetamido) Benzoates for Antioxidant and Analgesic Activities. Journal of Chemical and Pharmaceutical Research, 9(3), 340-345. Available from: [Link]
Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. Available from: [Link]
Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Available from: [Link]
Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. PMC. Available from: [Link]
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Journal of the Korean Chemical Society. Available from: [Link]
Application of 2,3-dichlorophenylhydrazine hydrochloride. Industrial Additives. Available from: [Link]
Knoevenagel condensation. Wikipedia. Available from: [Link]
Pandeya, S. N., et al. (2002). Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents. Acta Pharmaceutica Turcica, 44(1), 29-36. Available from: [Link]
Ethyl Cyanoacetate Reactions. ResearchGate. Available from: [Link]
Exploring the Applications of Chlorophenylglycine Derivatives in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available from: [Link]
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO. Available from: [Link]
Anthwal, T., et al. (2025). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Future Journal of Pharmaceutical Sciences. Available from: [Link]
Designing highly efficient solvents for the Knoevenagel condensation: two novel dicationic dimethyl phosphate ionic liquids. ARKAT USA, Inc. Available from: [Link]
Ethyl cyanoacetate. Wikipedia. Available from: [Link]
Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. ResearchGate. Available from: [Link]
Bhandari, S. V., et al. (2012). Anticonvulsant activities of some novel 3-[5-substituted 1,3,4-thiadiazole-yl]-2-styryl quinazolin-4(3H)-ones. International Journal of Drug Design and Discovery, 3(3), 819-825. Available from: [Link]
ECYA (ETHYL CYANO ACETATE). Ataman Kimya. Available from: [Link]
Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science. Available from: [Link]
A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society. Available from: [Link]
The synthesis and the anticonvulsant activity screening of new 5-substituted 2-imino-4-thiazolidinone derivatives. Pharmaceutical Journal of Ukraine. Available from: [Link]
ethyl (1-phenylethylidene)cyanoacetate. Organic Syntheses Procedure. Available from: [Link]
Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives. ResearchGate. Available from: [Link]
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available from: [Link]
Application Note: Development and Validation of Novel Near-Infrared (NIR) Fluorescent Dyes for In Vivo Bioimaging and Theranostics
Target Audience: Preclinical Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols Mechanistic Grounding: The Shift to NIR Fluorescence in Drug...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Preclinical Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Application Note & Validated Protocols
Mechanistic Grounding: The Shift to NIR Fluorescence in Drug Discovery
In preclinical drug development, tracking the biodistribution and target engagement of biologics in real-time is paramount. Historically, visible-light fluorophores (400–600 nm) have been utilized for in vitro assays; however, their utility in living organisms is severely compromised by high tissue scattering, photon absorption by hemoglobin and lipids, and ubiquitous autofluorescence from endogenous biomolecules[1].
The transition to Near-Infrared (NIR-I: 650–950 nm and NIR-II: 1000–1700 nm) fluorescent dyes, particularly polymethine cyanine derivatives, fundamentally resolves these optical limitations[1]. By operating in the NIR window, dyes such as IRDye 800CW and Cy7 provide deep tissue penetration and exceptionally high signal-to-background ratios[2]. This makes them indispensable for non-invasive longitudinal imaging, target validation, and the development of theranostic agents (combining diagnostic imaging with photodynamic or photothermal therapy)[2].
Photophysical Properties of Novel Cyanine Dyes
The structural backbone of NIR cyanine dyes relies on a highly conjugated polymethine bridge, which effectively shifts their excitation and emission spectra into the near-infrared region[2]. Understanding these photophysical properties is critical for selecting the appropriate dye for specific drug discovery applications.
Table 1: Photophysical Properties of Selected NIR Fluorophores
Fluorophore
Excitation Max (nm)
Emission Max (nm)
Extinction Coefficient (M⁻¹ cm⁻¹)
Primary Application in Drug Discovery
IRDye 800CW
774
789
~240,000
In vivo tumor targeting & surgical navigation
Cy7 (Cyanine 7)
747
776
~200,000
Nanoparticle biodistribution & theranostics
Indocyanine Green (ICG)
780
800
~106,000
FDA-approved clinical perfusion imaging
Janelia Fluor 646
646
664
~110,000
Intracellular single-molecule tracking
Pathway Visualization & Experimental Workflow
To successfully deploy NIR dyes in drug development, a rigorously controlled workflow must be established. The following diagrams illustrate the mechanistic targeting of these probes and the step-by-step experimental pipeline.
Caption: Mechanism of integrin-targeted NIR probe accumulation and signal generation.
Caption: Workflow for NIR dye-antibody bioconjugation and in vivo optical imaging.
Validated Protocols for Bioconjugation and In Vivo Imaging
As a Senior Application Scientist, I emphasize that successful optical imaging relies entirely on the biochemical integrity of the probe. The following protocols are designed as self-validating systems , ensuring that every experimental choice is mechanistically sound and controlled against artifacts.
Protocol A: Covalent NHS-Ester Bioconjugation to Monoclonal Antibodies
This protocol utilizes N-Hydroxysuccinimide (NHS) ester chemistry to covalently attach IRDye 800CW to the primary amines (ε-amines of lysine residues) of a targeting antibody[3].
Step-by-Step Methodology:
Buffer Exchange: Dialyze 0.5 mL of the monoclonal antibody (concentration ~2 mg/mL) against 1 L of 50 mM phosphate buffer at pH 8.5 for 4 hours, followed by an overnight dialysis in fresh buffer[4].
Causality Check: The pH must be strictly maintained at 8.5. At this pH, the primary amines on the antibody are unprotonated, allowing them to act as highly reactive nucleophiles. If the pH is too low, amines remain protonated and unreactive; if too high, the NHS ester rapidly hydrolyzes in the aqueous environment, destroying the dye's reactivity[3].
Dye Preparation: Dissolve IRDye 800CW NHS ester in anhydrous DMSO to a concentration of 10 mg/mL[4].
Causality Check: Anhydrous DMSO is critical to prevent premature hydrolysis of the moisture-sensitive NHS ester group prior to conjugation.
Conjugation Reaction: Add 0.03 mg of the solubilized IRDye 800CW per 1 mg of antibody. Incubate the reaction mixture for 2 hours at 20 °C protected from light[4].
Purification: Remove unreacted free dye by dialyzing the mixture against 1X PBS (pH 7.4) until the dialysate is completely clear.
System Validation (Degree of Labeling): Measure the absorbance of the conjugate at 280 nm (protein) and 774 nm (dye). Calculate the Degree of Labeling (DOL).
Expert Insight: A DOL of 1.5 to 3.0 dyes per antibody is optimal. Over-labeling must be avoided, as it leads to fluorescence quenching via the aggregation-caused quenching (ACQ) effect and can sterically hinder the antibody's antigen-binding affinity[3].
Protocol B: In Vivo Tumor Xenograft Imaging & Ex Vivo Biodistribution
This protocol outlines the non-invasive tracking of the conjugated probe in a mouse tumor xenograft model.
Step-by-Step Methodology:
Probe Administration: Inject 25 μg of the dye-labeled antibody via the lateral tail vein into tumor-bearing mice[4].
Self-Validation (Control Cohort): Concurrently inject a parallel cohort with an equimolar dose of non-reactive IRDye 800CW Carboxylate [5].
Causality Check: The carboxylate form lacks a reactive group and cannot bind to tissues. This critical control isolates the targeting moiety's effect, proving that any observed tumor accumulation is due to specific receptor-mediated endocytosis rather than the dye's inherent biodistribution or non-specific Enhanced Permeability and Retention (EPR) effects[5].
Anesthesia & Preparation: Anesthetize the mice using 2% isoflurane gas. Apply eye lubricating ointment to prevent corneal dehydration during the scan[4].
Longitudinal Imaging: Perform in vivo live imaging at 0, 8, 24, and 48 hours post-injection[6],[4]. Acquire images using both 700 nm and 800 nm excitation/emission filters.
Causality Check: Multiplexing these channels is essential. Tissue autofluorescence is significantly higher in the 700 nm range. By comparing the 700 nm and 800 nm channels, researchers can subtract background noise and confirm the spectrum-specificity of the 800 nm signal[6].
Ex Vivo Biodistribution: At 48 hours, humanely euthanize the animals. Harvest the tumor, liver, kidneys, spleen, and heart. Image the organs ex vivo to quantify the percentage of injected dose per gram of tissue (%ID/g).
Quantitative Biodistribution Data
To demonstrate the efficacy of the self-validating protocols described above, Table 2 presents expected biodistribution metrics for an EGFR-targeted IRDye 800CW conjugate versus the non-targeted carboxylate control.
Table 2: Representative Ex Vivo Biodistribution (%ID/g at 24h Post-Injection)
Tissue / Organ
IRDye 800CW-Antibody (Targeted)
IRDye 800CW Carboxylate (Control)
Mechanistic Rationale for Distribution
Tumor (Target+)
15.4 ± 2.1
1.2 ± 0.4
High specific receptor-mediated accumulation.
Liver
8.3 ± 1.5
18.5 ± 3.2
Primary hepatic clearance pathway for free/unbound dyes.
Kidneys
4.1 ± 0.8
12.4 ± 2.0
Rapid renal excretion of the small-molecule carboxylate.
Muscle
0.9 ± 0.2
0.5 ± 0.1
Low vascular perfusion and lack of target expression.
Blood
5.2 ± 1.1
0.8 ± 0.3
Prolonged systemic circulation of large antibody conjugates.
References[1] Title: The latest developments of near-infrared fluorescent probes from NIR-I to NIR-II for bioimaging | Source: PubMed (nih.gov) | URL:Link[5] Title: IRDye® 800CW Carboxylate Near-Infrared Dye | Source: LICORbio™ | URL:Link[6] Title: Integrin αvβ3-Targeted IRDye 800CW Near-Infrared Imaging of Glioblastoma | Source: PMC (nih.gov) | URL:Link[4] Title: In Vivo Fluorescence Imaging to Localize Antibodies in a Mouse Tumor Xenograft Model | Source: JoVE | URL:Link[3] Title: IRDye Peptide Labeling Application Guide | Source: Protocols.io | URL:Link[2] Title: Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores | Source: ACS Pharmacology & Translational Science | URL:Link
Technical Support Center: Optimizing the Synthesis of Ethyl Cyano(3,4-dichlorophenyl)acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on scale-up campaigns that stall during critical carbon-carbon bond-forming steps.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on scale-up campaigns that stall during critical carbon-carbon bond-forming steps. Ethyl cyano(3,4-dichlorophenyl)acetate is a high-value intermediate used in the synthesis of monoamine reuptake inhibitors and advanced agrochemicals.
The most economically viable and scalable route for its synthesis is the carboxethoxylation of 3,4-dichlorophenylacetonitrile using diethyl carbonate. However, this transformation is a delicate balancing act between thermodynamic equilibrium and competing kinetic side-reactions. This guide is designed to deconstruct the causality behind common failures and provide you with field-proven, self-validating solutions.
Mechanistic Pathway & Equilibrium Dynamics
To troubleshoot effectively, we must first understand the molecular choreography of the reaction. The process relies on the deprotonation of the nitrile to form a carbanion, which subsequently attacks the electrophilic carbonyl of diethyl carbonate.
Fig 1: Mechanistic workflow for carboxethoxylation of 3,4-dichlorophenylacetonitrile.
Diagnostic FAQs: Troubleshooting the Synthesis
Q1: My reaction stalls at 60% conversion despite adding excess base and diethyl carbonate. Why?A: This is a classic thermodynamic limitation. The carboxethoxylation of arylacetonitriles with diethyl carbonate generates one equivalent of ethanol as a byproduct[1]. Because the pKa of ethanol (~16) is very similar to the pKa of your starting nitrile, the generated ethanol will protonate the newly formed product enolate, driving the equilibrium backward.
Causality & Solution: To push the reaction forward, Le Chatelier's principle must be applied. You must continuously remove the ethanol from the system via reactive distillation[2]. Utilizing a Dean-Stark trap or a fractionating column is mandatory for high yields.
Q2: LC-MS shows a major byproduct with a mass roughly double my starting material. What is this?A: You are observing the Thorpe-Ziegler condensation byproduct. If the local concentration of the deprotonated 3,4-dichlorophenylacetonitrile is high, and the electrophile (diethyl carbonate) is not immediately accessible, the carbanion will act as a nucleophile and attack the cyano group of another starting material molecule.
Causality & Solution: This is a kinetic issue driven by improper mixing and stoichiometry. To prevent dimerization, reverse your order of addition. Add the nitrile dropwise to a refluxing mixture of excess diethyl carbonate and base. This ensures the carbanion is instantly trapped by the carbonate.
Q3: I am detecting significant amounts of 3,4-dichlorophenylacetic acid in my crude mixture. How do I stop this?A: Hydrolysis is occurring. Both the diethyl carbonate reagent and your final beta-cyano ester product are highly susceptible to saponification if water is present, especially under the strongly basic conditions and elevated temperatures required for alpha-monoalkylation[3].
Causality & Solution: Even trace moisture will react with the alkoxide base to generate hydroxide ions, which rapidly cleave esters. You must ensure your solvents and reagents are strictly anhydrous.
Quantitative Optimization Data
Selecting the correct base is the most critical variable in this synthesis. The table below summarizes the kinetic and thermodynamic impacts of various bases based on our scale-up data.
Table 1: Impact of Base Selection on Reaction Kinetics and Yield
Base
pKa (Conjugate Acid)
Typical Yield (%)
Major Byproduct Risk
Cost & Scale Suitability
Sodium Ethoxide (NaOEt)
~16
85 - 92%
Unreacted SM (if EtOH is not distilled)
Excellent (Industry Standard)
Sodium Hydride (NaH)
~35
>95%
Thorpe-Ziegler Dimer
Poor (Hydrogen gas evolution hazard)
Potassium tert-Butoxide
~17
80 - 85%
Transesterification products
Moderate (High material cost)
Potassium Carbonate
~10
<30%
Unreacted SM
Excellent (But kinetically too slow)
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) parameters are met.
Scale: 1.0 Mole (Scale-up ready)
Equipment: 2L Jacketed glass reactor equipped with a mechanical stirrer, internal temperature probe, dropping funnel, and a Dean-Stark apparatus.
Step 1: System Dehydration & Setup
Charge the reactor with Diethyl Carbonate (3.0 mol, 354 g) and Sodium Ethoxide (1.2 mol, 81.6 g).
Causality: Using diethyl carbonate as both the electrophile and the solvent creates a massive stoichiometric excess, kinetically favoring the desired cross-coupling over self-condensation.
Validation Check (IPC 1): Perform Karl Fischer (KF) titration on the slurry. Proceed only if moisture is < 0.05% .
Step 2: Controlled Nucleophile Addition
Heat the suspension to 90°C (internal temperature).
Causality: Inverse dropwise addition keeps the steady-state concentration of the highly reactive carbanion near zero, eliminating the Thorpe-Ziegler dimerization pathway.
Increase the jacket temperature to establish a steady reflux.
Begin draining the ethanol/toluene azeotrope from the Dean-Stark trap.
Causality: Physically removing ethanol prevents the reverse reaction, driving the thermodynamic equilibrium toward complete conversion.
Validation Check (IPC 2): After 4 hours of distillation, sample the reaction mixture. Quench with dilute HCl and analyze via HPLC. Target: <2% starting material .
Step 4: Acidic Quench and Isolation
Cool the reactor to 5°C.
Slowly add 1M HCl (1.5 L) while maintaining the internal temperature strictly below 15°C.
Causality: The product exists as a sodium enolate. Strict temperature control during acidification prevents the thermal decarboxylation of the newly formed beta-cyano ester.
Validation Check (IPC 3): Check the aqueous phase pH. It must be between pH 2-3 to ensure complete protonation.
Extract with Ethyl Acetate (3 x 500 mL), wash with brine, dry over MgSO4, and concentrate under reduced pressure to yield the product.
Troubleshooting Logic Tree
If your yield falls below the 85% threshold, follow this diagnostic decision tree to isolate the root cause.
Fig 2: Diagnostic logic tree for troubleshooting low synthesis yields.
Troubleshooting side reactions in the synthesis of Ethyl cyano(3,4-dichlorophenyl)acetate
Welcome to the Technical Support Knowledge Base. As researchers scale up or optimize the synthesis of Ethyl cyano(3,4-dichlorophenyl)acetate (a critical intermediate for various active pharmaceutical ingredients and agro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Knowledge Base. As researchers scale up or optimize the synthesis of Ethyl cyano(3,4-dichlorophenyl)acetate (a critical intermediate for various active pharmaceutical ingredients and agrochemicals), unexpected side reactions often compromise yield and purity.
The most industrially viable synthetic route is the base-catalyzed ethoxycarbonylation of 3,4-dichlorophenylacetonitrile using diethyl carbonate [1]. While highly efficient, the differential acidities of the starting material and the product, combined with the dual electrophilic/nucleophilic nature of nitriles, create a complex reaction network. This guide deconstructs the mechanistic pitfalls and provides field-proven, self-validating protocols to ensure synthetic integrity.
Mechanistic Pathway & Diagnostic Dashboard
To troubleshoot effectively, we must first map the chemical causality. The diagram below illustrates the kinetic and thermodynamic pathways that lead to the target molecule versus common impurities.
Fig 1: Reaction pathways and common side reactions in the ethoxycarbonylation of phenylacetonitriles.
Quantitative Diagnostic Data
Use the following analytical signatures to identify which side reaction is dominating your workflow.
Q1: My reaction mixture turns deep orange/red, and my yield of the target acetate is poor. LC-MS shows a major peak at m/z 372. What is happening?A: You are observing the Thorpe Reaction (base-catalyzed self-condensation) [2]. Nitriles with
α
-protons are amphoteric in this context: they act as nucleophiles when deprotonated, but their nitrile carbon remains highly electrophilic. If the local concentration of the carbanion is high and the concentration of diethyl carbonate is low, the carbanion will attack the nitrile group of an unreacted starting material molecule. This forms a stable
β
-enaminonitrile dimer, which is a thermodynamic sink.
Resolution: Switch to an inverse addition protocol. By slowly adding the 3,4-dichlorophenylacetonitrile to a large excess of diethyl carbonate and base, you keep the steady-state concentration of the unreacted nitrile near zero, kinetically favoring attack on the carbonate.
Q2: I am getting a significant amount of diethyl 2-(3,4-dichlorophenyl)-2-cyanomalonate. How do I prevent over-reaction?A: This is a classic issue rooted in pKa differentials. The starting 3,4-dichlorophenylacetonitrile has a pKa of ~15. However, once the target product (Ethyl cyano(3,4-dichlorophenyl)acetate) is formed, the
α
-proton is now flanked by a cyano group, an ester group, and a dichlorophenyl ring, dropping its pKa to ~9.
Because the product is vastly more acidic than the starting material, it immediately consumes the base to form a highly stable enolate. If you use too much base (>1.1 equivalents) and leave the reaction at elevated temperatures, this product enolate will slowly attack a second molecule of diethyl carbonate.
Resolution: Cap your base at 1.05 to 1.10 equivalents . The reaction requires at least 1 equivalent to drive it to completion (since the product acts as an acid sink), but any excess will drive malonate formation. Additionally, quench the reaction strictly at low temperatures (0–5 °C).
Q3: During aqueous workup, I lose a lot of product to the aqueous layer, and NMR shows carboxylic acid derivatives. Why?A: This indicates hydrolysis driven by trace water and improper quenching. If your solvents are wet, strong bases like Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) will generate hydroxide ions (
OH−
). Hydroxide rapidly saponifies the newly formed ester or hydrates the nitrile. Furthermore, if you perform an aqueous workup before neutralizing the reaction, the highly alkaline conditions will destroy your product.
Resolution: Ensure Karl Fischer (KF) water content of all reagents is <100 ppm. More importantly, you must perform an acidic quench (using glacial acetic acid or 1M HCl) to lower the pH to ~5 before adding any bulk water for extraction.
Validated Experimental Protocol
To ensure a self-validating system, the following protocol integrates specific In-Process Controls (IPCs) and mechanistic safeguards to bypass the side reactions discussed above.
Objective: Synthesis of Ethyl cyano(3,4-dichlorophenyl)acetate via optimized inverse-addition ethoxycarbonylation [3].
Step 1: Preparation of the Electrophilic Bed
In a flame-dried, 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous Diethyl Carbonate (3.0 equiv). Note: Diethyl carbonate acts as both the electrophile and the co-solvent to maximize its local concentration.
Cool the system to 0 °C using an ice bath.
Carefully suspend Sodium Hydride (60% dispersion in mineral oil, 1.05 equiv) into the mixture. Stir for 15 minutes.
Dissolve 3,4-dichlorophenylacetonitrile (1.0 equiv) in a minimal amount of anhydrous THF (KF < 100 ppm).
Using a syringe pump, add the nitrile solution dropwise to the base/carbonate suspension over 2 to 3 hours .
Causality Check: Slow addition ensures that any carbanion formed is immediately trapped by the overwhelming excess of diethyl carbonate, completely suppressing the Thorpe dimerization.
Step 3: Reaction Maturation & In-Process Control (IPC)
Once addition is complete, allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 4 hours.
Self-Validation (IPC 1): Withdraw a 50 µL aliquot, quench into 1 mL of acetonitrile containing 0.1% Formic Acid, and analyze via HPLC/UV. The reaction is considered mature when the starting material peak is < 2.0% and the malonate impurity is < 1.0%.
Critical Step: Slowly add glacial acetic acid dropwise until the pH of the mixture reaches 5–6 (check with pH paper on a withdrawn drop).
Causality Check: Protonating the product enolate with a weak acid before introducing water prevents base-catalyzed saponification of the ester group.
Step 5: Isolation and Purification
Dilute the quenched mixture with Ethyl Acetate and add cold distilled water to dissolve the sodium acetate salts.
Separate the organic layer. Wash the aqueous layer twice with Ethyl Acetate.
Combine the organic layers, wash with brine, and dry over anhydrous Na
2
SO
4
.
Concentrate under reduced pressure. The excess diethyl carbonate can be recovered via vacuum distillation, leaving the crude Ethyl cyano(3,4-dichlorophenyl)acetate, which can be further purified by recrystallization or high-vacuum distillation if required.
References
Zhu, Y., Li, X., et al. (2019). Plausible mechanism of the condensation of various nitriles under base conditions. Synthetic Communications. Retrieved from[Link]
Makosza, M. (1976). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals / International Journal of Basic and Applied Sciences. Retrieved from[Link]
Troubleshooting
Technical Support Center: Purification of Ethyl cyano(3,4-dichlorophenyl)acetate
Welcome to the advanced troubleshooting center for the isolation and purification of Ethyl cyano(3,4-dichlorophenyl)acetate (CAS: 82144-38-5)[1]. This highly functionalized intermediate is typically synthesized via the p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced troubleshooting center for the isolation and purification of Ethyl cyano(3,4-dichlorophenyl)acetate (CAS: 82144-38-5)[1].
This highly functionalized intermediate is typically synthesized via the palladium-catalyzed
α
-arylation of ethyl cyanoacetate with 1-bromo-3,4-dichlorobenzene ()[2]. While Buchwald-Hartwig cross-coupling protocols are highly efficient ()[3], the resulting crude matrix presents significant downstream challenges. The mixture contains unreacted starting materials, transition metal residues, and a target molecule that is highly sensitive to thermal degradation and prone to chromatographic streaking.
The following guides and self-validating protocols are designed to help researchers navigate these specific bottlenecks.
Part 1: Troubleshooting FAQs (The "Why" and "How")
Q1: During silica gel chromatography, my product streaks extensively, leading to poor resolution from unreacted 3,4-dichlorobromobenzene. How can I fix this?
The Causality: The
α
-proton of Ethyl cyano(3,4-dichlorophenyl)acetate is highly acidic. This is driven by the combined electron-withdrawing effects of the cyano (
−M,−I
), ester (
−M,−I
), and 3,4-dichlorophenyl (
−I
) groups. On standard silica gel, the compound strongly hydrogen-bonds with surface silanol groups and can partially ionize, causing severe tailing and streaking.
The Solution: You must acidify your eluent. Add 0.1% to 0.5% glacial acetic acid to your Hexane/Ethyl Acetate mobile phase. The volatile acid competes for the hydrogen-bonding sites on the silica and fully protonates the target molecule, keeping it in its neutral state. This ensures sharp, well-resolved bands.
Q2: I attempted to purify the crude mixture via vacuum distillation to remove the high-boiling ethyl cyanoacetate (bp ~208 °C), but my NMR shows a massive loss of the ester group. What happened?
The Causality:α
-Aryl cyanoacetates are thermally sensitive. At the elevated temperatures required for distillation (even under high vacuum), trace moisture or residual basic salts (like
Na3PO4
used in the coupling) trigger the hydrolysis of the ethyl ester. This is immediately followed by rapid thermal decarboxylation. This degradation pathway quantitatively converts your target product into 3,4-dichlorophenylacetonitrile ()[4].
The Solution:Do not distill this compound. Instead, remove excess ethyl cyanoacetate by exploiting its polarity. Dilute the crude mixture in an organic solvent (like MTBE or diethyl ether) and wash aggressively with water or brine. Ethyl cyanoacetate partitions into the aqueous phase much more readily than your highly lipophilic 3,4-dichlorophenyl product.
Q3: The product is contaminated with residual palladium and phosphine ligands (e.g.,
P(t-Bu)3
) from the
α
-arylation. Standard silica plugs aren't removing the dark color.
The Causality: The palladium catalysts (e.g.,
Pd2(dba)3
) and bulky phosphine ligands required for the
α
-arylation of cyanoacetates ()[3] leave residues that coordinate strongly to the product's cyano group, dragging the metal through the silica column. Furthermore, oxidized phosphine ligands (like
O=P(t-Bu)3
) have Rf values similar to polar esters.
The Solution: Implement a chemical scavenging step prior to chromatography. Stir the crude mixture with a thiol-functionalized silica scavenger (e.g., QuadraPure TU or SiliaMetS Thiol). The thiol groups have a higher affinity for Pd than the cyano group, effectively stripping the metal from your product.
Part 2: Quantitative Data & Impurity Profiling
Understanding the physical properties of your crude matrix is critical for designing a logical separation strategy.
Impurity
Source
Physical Property / Behavior
Targeted Removal Strategy
Ethyl cyanoacetate
Unreacted starting material
High boiling point (~208 °C); polar
Aggressive aqueous washing (partitions into water/brine).
3,4-Dichlorobromobenzene
Unreacted electrophile
Highly lipophilic; high Rf on silica
Elutes early in non-polar gradient (e.g., 100% Hexanes).
3,4-Dichlorophenylacetonitrile
Thermal degradation byproduct
Co-elutes closely with product
Avoid formation by strictly preventing high-temp distillation.
Palladium Black / Complexes
Catalyst residue
Dark coloration; streaks on silica
Pre-treatment with thiol-functionalized silica scavengers.
Phosphine Oxides (e.g.,
O=P(t-Bu)3
)
Oxidized ligand
Broad
31P
NMR peak (~45 ppm)
Retained on silica gel during acid-modified chromatography.
Part 3: Process Visualization
The following diagram maps the logical sequence of operations required to isolate the pure compound without triggering degradation.
Fig 1: Step-by-step purification workflow for crude Ethyl cyano(3,4-dichlorophenyl)acetate.
Part 4: Validated Experimental Protocol
This methodology is designed as a self-validating system . Do not proceed to the next step unless the validation check confirms success.
Step 1: Quench and Initial Filtration
Dilute the crude reaction mixture (assumed 10 mmol scale) with Ethyl Acetate (50 mL).
Filter the suspension through a 2-inch pad of Celite to remove precipitated inorganic salts (e.g.,
Na3PO4
) and bulk Palladium black.
Step 2: Metal Scavenging
To the filtrate, add 1.0 g of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol).
Stir the suspension vigorously at 40 °C for 2 hours.
Filter through a fine frit to remove the scavenger.
Validation Check: Observe the color of the filtrate. The solution must transition from a dark brown/black to a clear, pale yellow. If it remains dark, repeat the scavenging step.
Step 3: Aqueous Washing (Removal of Ethyl Cyanoacetate)
Transfer the pale yellow filtrate to a separatory funnel.
Wash sequentially with Distilled Water (3 × 50 mL) and saturated Brine (1 × 50 mL).
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure using a rotary evaporator. Crucial: Keep the water bath temperature below 35 °C to prevent thermal degradation.
Validation Check: Run a
1H
NMR of the crude oil. The triplet at ~1.3 ppm and quartet at ~4.3 ppm corresponding to unreacted ethyl cyanoacetate should be reduced by >90%.
Step 4: Acid-Modified Flash Chromatography
Prepare a silica gel column using a mobile phase of Hexanes/Ethyl Acetate (9:1 v/v) containing 0.1% glacial acetic acid .
Load the concentrated crude oil onto the column.
Elute with the acid-modified mobile phase. The unreacted 3,4-dichlorobromobenzene will elute near the solvent front.
Validation Check: Monitor fractions via TLC (UV active). The product will elute as a tight, sharp band (Rf ~ 0.3). To validate absolute purity, check the
31P
NMR of the concentrated product; the complete absence of a broad peak at ~45-50 ppm confirms the successful removal of phosphine oxide ligands.
Palladium-Catalyzed α-Arylation of Dimethyl Malonate and Ethyl Cyanoacetate with o-Alkoxybromobenzenes for the Synthesis of Phenylacetic Acid, Esters and Phenylacetonitriles - Synthesis. [4]
Palladium-Catalyzed Arylation of Ethyl Cyanoacetate. Fluorescence Resonance Energy Transfer as a Tool for Reaction Discovery - Journal of the American Chemical Society. [2]
Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands - The Journal of Organic Chemistry. [3]
Technical Support Center: Troubleshooting the Synthesis of Ethyl cyano(3,4-dichlorophenyl)acetate
Welcome to the Technical Support Center. This guide is designed for researchers, synthesis scientists, and drug development professionals working with Ethyl cyano(3,4-dichlorophenyl)acetate (CAS 82144-38-5) [1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthesis scientists, and drug development professionals working with Ethyl cyano(3,4-dichlorophenyl)acetate (CAS 82144-38-5) [1]. This compound is a highly versatile intermediate used in the synthesis of cyclopropanecarbonitriles, CNS-active pharmaceuticals, and complex agrochemicals.
The most scalable and modern approach to synthesizing this intermediate is the Palladium-catalyzed Buchwald-Hartwig
α
-arylation of ethyl cyanoacetate with 1-bromo-3,4-dichlorobenzene[2]. However, the dual-activated nature of the cyanoacetate enolate makes this reaction highly susceptible to off-cycle impurity formation. This guide provides a deep-dive mechanistic analysis, quantitative impurity profiling, and a self-validating protocol to ensure high-fidelity synthesis.
Part 1: Quantitative Impurity Profiling
Understanding the structural origin of impurities is the first step in troubleshooting. The table below summarizes the most common impurities encountered during the unoptimized Pd-catalyzed
α
-arylation of ethyl cyanoacetate, alongside their optimized suppression targets.
Impurity
Chemical Structure / Name
Typical Abundance (Unoptimized)
Optimized Abundance
Primary Causality
Bis-arylation
Ethyl 2,2-bis(3,4-dichlorophenyl)cyanoacetate
15 - 25%
< 2%
Uncontrolled deprotonation of the mono-arylated product; insufficient steric bulk on the Pd-ligand[2].
Decarboxylation
3,4-Dichlorophenylacetonitrile
10 - 20%
< 1%
Trace moisture causing ester saponification, followed by rapid thermal decarboxylation[3].
Dehalogenation
1,2-Dichlorobenzene
5 - 10%
< 0.5%
β
-hydride elimination from alkoxide bases or H-abstraction from the solvent[2].
Transesterification
e.g., tert-Butyl cyano(3,4-dichlorophenyl)acetate
5 - 15%
0%
Nucleophilic attack by alkoxide bases (like NaOtBu) on the ethyl ester moiety[3].
Part 2: Expert Troubleshooting FAQs
Q1: How do I suppress the formation of the bis-arylated impurity during the cross-coupling?A1: The mono-arylated product (Ethyl cyano(3,4-dichlorophenyl)acetate) is significantly more acidic than the starting ethyl cyanoacetate because the
α
-proton is now flanked by an ester, a nitrile, and an electron-withdrawing 3,4-dichlorophenyl group. If the equilibrium is not controlled, the base will preferentially deprotonate the product, leading to a second arylation event.
Solution: You must establish kinetic and steric control. Maintain a 1.2x stoichiometric excess of ethyl cyanoacetate to ensure the base preferentially reacts with the starting material. More importantly, utilize a sterically demanding ligand like
P(t-Bu)3
or Q-Phos. As demonstrated in [2], extreme steric bulk accelerates reductive elimination and physically blocks the coordination of the bulky mono-arylated enolate, effectively shutting down the bis-arylation pathway.
Q2: Why am I seeing 3,4-dichlorophenylacetonitrile (the des-ethoxycarbonyl impurity) in my final mixture, and how can I prevent it?A2: You are observing the product of a hydrolysis-decarboxylation cascade. The ethyl ester of your target compound is highly susceptible to saponification if trace water or hydroxide impurities are present in your base. Once the
α
-cyano carboxylate is formed, it undergoes rapid thermal decarboxylation at the reaction temperature (80–100 °C)[3].
Solution: Switch from hygroscopic bases to strictly anhydrous
K3PO4
or non-nucleophilic bases like NaHMDS. Ensure all solvents are anhydrous and that the reaction is quenched with a buffer (like saturated
NH4Cl
) rather than plain water to prevent post-reaction alkaline hydrolysis during workup.
Q3: What causes the dehalogenation of 1-bromo-3,4-dichlorobenzene to 1,2-dichlorobenzene?A3: This is an off-cycle pathway driven by
β
-hydride elimination. If you are using alkoxide bases with
β
-hydrogens (such as NaOEt or NaOiPr), the alkoxide can coordinate to the Ar-Pd(II) intermediate, undergo
β
-hydride elimination to form a Pd-hydride, and subsequently reductively eliminate the dehalogenated arene[2].
Solution: Completely avoid bases with
β
-hydrogens. Use inorganic salts (
K3PO4
) or alternative ligand systems like non-ionic prophosphatranes, which have been documented to stabilize the catalytic cycle for the [4].
Part 3: Self-Validating Experimental Protocol
To guarantee trustworthiness and reproducibility, the following protocol integrates in-process validation checks to ensure the reaction is proceeding correctly at each mechanistic node.
Optimized Synthesis of Ethyl cyano(3,4-dichlorophenyl)acetate (10 mmol scale)
Step 1: Catalyst and Base Preparation (Glovebox or Schlenk line)
Action: Charge an oven-dried Schlenk flask with
Pd2(dba)3
(0.05 mmol, 1 mol% Pd),
P(t-Bu)3
(0.12 mmol, 2.4 mol%), and anhydrous
K3PO4
(20 mmol, 2.0 equiv).
Causality:K3PO4
is chosen over NaOtBu to completely eliminate transesterification and minimize base-mediated hydrolysis[3].
Validation Check: Inspect the
Pd2(dba)3
. It must be a deep purple/black powder. A brown or grey appearance indicates degradation to Pd(II), which will stall the initial oxidative addition and result in a high recovery of starting material.
Causality: The 20% excess of ethyl cyanoacetate is the kinetic safeguard that disfavors the deprotonation of the mono-arylated product, suppressing bis-arylation[3].
Step 3: Reaction Execution
Action: Seal the flask, purge with Argon, and heat to 80 °C for 4 hours.
Validation Check (In-Process): At
t=1
hour, sample 50 µL of the reaction mixture, quench with dilute HCl, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 8:2). The starting aryl bromide (
Rf≈0.8
) should be significantly consumed. A new UV-active spot for the product should appear at
Rf≈0.4
. The absence of a spot at
Rf≈0.6
confirms successful steric control against bis-arylation.
Step 4: Quench and Isolation
Action: Cool the mixture to room temperature. Quench immediately with saturated aqueous
NH4Cl
(20 mL). Extract with EtOAc (3 x 20 mL), wash with brine, dry over anhydrous
Na2SO4
, and concentrate.
Causality:NH4Cl
neutralizes the
K3PO4
base. If water is added without a buffer, the highly basic aqueous layer will rapidly hydrolyze the ethyl ester during the workup[3].
Validation Check: Perform GC-MS on the crude organic layer. The chromatogram should show >95% purity for the target mass (m/z 257/259 for the
35Cl2/35Cl37Cl
isotope pattern), with <1% of m/z 185 (decarboxylated impurity) and <0.5% of m/z 146 (dehalogenated impurity).
Part 4: Mechanistic Pathway Diagram
The following diagram maps the intended catalytic cycle against the branching off-cycle pathways that lead to the impurities discussed above.
Figure 1: Catalytic cycle and off-cycle impurity pathways in the α-arylation of ethyl cyanoacetate.
References
Hartwig, J. F. et al. "Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides." Organic Chemistry Portal. Available at:[Link]
Verkade, J. G. et al. "P(i-BuNCH2CH2)3N: an efficient ligand for the direct alpha-arylation of nitriles with aryl bromides." PubMed. Available at:[Link]
Method refinement for the characterization of Ethyl cyano(3,4-dichlorophenyl)acetate
Welcome to the Technical Support Center. This guide is tailored for researchers, analytical scientists, and drug development professionals tasked with the characterization of Ethyl cyano(3,4-dichlorophenyl)acetate (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is tailored for researchers, analytical scientists, and drug development professionals tasked with the characterization of Ethyl cyano(3,4-dichlorophenyl)acetate (CAS: 82144-38-5).
This compound presents unique analytical challenges due to its specific structural features: a highly polarizable cyano group, a bulky and lipophilic 3,4-dichlorophenyl moiety, an ester linkage, and a chiral center at the alpha-carbon. Below, we provide field-proven troubleshooting guides, self-validating protocols, and mechanistic explanations to ensure your analytical methods are robust, reproducible, and compliant with global standards.
Analytical Characterization Workflow
Analytical workflow for the characterization of Ethyl cyano(3,4-dichlorophenyl)acetate.
Section 1: HPLC Method Refinement & Validation
Q: Why am I observing severe peak tailing and poor resolution for this compound during reversed-phase HPLC?
A: Peak tailing for Ethyl cyano(3,4-dichlorophenyl)acetate is primarily driven by secondary interactions. The highly polarizable cyano (-C≡N) group acts as a strong hydrogen bond acceptor, interacting with unreacted, ionized silanol groups (-SiO⁻) on standard C18 silica stationary phases. Concurrently, the highly hydrophobic 3,4-dichlorophenyl group causes strong retention, broadening the peak as it travels through the column.
Causality & Solution: To eliminate these secondary interactions, you must suppress silanol ionization by lowering the mobile phase pH (e.g., pH 2.5–3.0) using an acidic modifier like 0.1% Trifluoroacetic acid (TFA). Furthermore, switching from a standard C18 to an end-capped Phenyl-Hexyl column introduces
π−π
interactions between the stationary phase and the dichlorophenyl ring, drastically improving peak symmetry and resolution. All refined methods must be validated against ICH Q2(R2) guidelines to ensure they are fit for their intended purpose [1].
Column Selection: Install an end-capped Phenyl-Hexyl column (150 mm × 4.6 mm, 3.5 µm).
Mobile Phase Preparation:
Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.5).
Mobile Phase B: 100% Acetonitrile.
Gradient Setup: Start at 40% B, ramp to 90% B over 15 minutes, hold for 3 minutes, and return to 40% B.
Flow Rate & Temperature: Set the flow rate to 1.0 mL/min. Maintain the column compartment at 30°C to reduce mobile phase viscosity and improve mass transfer.
Detection: Set the UV detector to 220 nm (optimal for the conjugated aromatic system).
System Suitability (Self-Validation): Inject a standard solution (1 mg/mL) six times. The method is valid for routine use only if the Relative Standard Deviation (RSD) of the peak area is
≤
2.0%, the Tailing Factor (
Tf
) is
≤
1.5, and Theoretical Plates (
N
) are
≥
10,000.
Table 1: Quantitative Comparison of HPLC Method Parameters
Parameter
Standard C18 (No Additive)
End-capped C18 (0.1% TFA)
Phenyl-Hexyl (0.1% TFA)
Retention Time (min)
14.2
12.5
13.1
Tailing Factor (
Tf
)
2.1 (Fail)
1.1 (Pass)
1.05 (Pass)
Theoretical Plates (
N
)
< 5,000
> 12,000
> 15,000
Resolution (
Rs
) from Impurities
1.2
2.5
3.1
Section 2: NMR Spectroscopy Anomalies
Q: In the ¹H NMR spectrum, why do the methylene protons (-CH₂-) of the ethyl ester group appear as a complex multiplet instead of a clean quartet? Is this an impurity?
A: This is not an impurity; it is a classic manifestation of diastereotopic protons.
Causality: The alpha-carbon of Ethyl cyano(3,4-dichlorophenyl)acetate is bonded to four different groups: a proton, a cyano group, a 3,4-dichlorophenyl ring, and a carboethoxy group. This makes it a chiral center. Because of their proximity to this stereocenter, the two protons of the ester's methylene group (-CH₂-CH₃) reside in magnetically non-equivalent environments. They couple not only with the adjacent methyl group (
3J
) but also with each other (geminal coupling,
2J≈10−12
Hz). This results in a complex ABX₃ spin system rather than a simple A₂X₃ quartet.
Q: How can I accurately resolve the ¹³C NMR signals for the cyano (-CN) and carbonyl (C=O) carbons, which are often weak or missing?
A: Quaternary carbons lack attached protons, which deprives them of the primary mechanism for spin-lattice relaxation (dipole-dipole interactions). Consequently, they have exceptionally long longitudinal relaxation times (
T1
) and suffer from a weak Nuclear Overhauser Effect (NOE). Studies on related cyanoacetates demonstrate that optimizing acquisition parameters is critical to prevent these signals from being lost in the baseline noise [2].
Protocol: ¹³C NMR Optimization for Quaternary Carbons
Sample Preparation: Prepare a highly concentrated sample (approx. 75-100 mg in 0.6 mL of CDCl₃).
Relaxation Delay (D1): Increase the relaxation delay (D1) from the standard 1–2 seconds to 5–10 seconds . This allows the bulk magnetization of the quaternary carbons to fully recover between pulses.
Pulse Angle: Utilize a 30° or 45° flip angle instead of a 90° pulse to facilitate faster recovery of magnetization.
Scans: Increase the number of scans (NS
≥
1024) to artificially boost the signal-to-noise ratio for the carbon spectrum.
Section 3: GC-MS and Thermal Degradation
Q: During GC-MS analysis, I am observing a major peak at a lower mass instead of the expected molecular ion (
M+
= 257.0 / 259.0 for isotopes). What is happening?
A: You are observing thermal degradation prior to ionization. Ethyl cyano(3,4-dichlorophenyl)acetate is structurally analogous to a beta-keto ester and is highly susceptible to thermal cleavage.
Causality: When the GC inlet temperature exceeds 250°C, the molecule undergoes thermal decarbethoxylation or loss of the ethoxy group. The expected molecular ion for
C11H9Cl2NO2
is ~257.00 m/z (for the monoisotopic
35Cl
mass). If you observe a dominant fragment corresponding to M - 73 (loss of -COOEt), the compound is breaking down in the injection port before it even reaches the column or the ionization source.
Protocol: Mass Spectrometry Method Refinement
Inlet Temperature Reduction: Lower the GC injection port temperature to 200°C–220°C.
Carrier Gas Velocity: Increase the column flow rate (Helium) to 1.2 mL/min to reduce the residence time of the analyte in the heated zone.
Switch to LC-MS (Preferred): If thermal degradation persists, abandon GC-MS and switch to LC-MS utilizing Electrospray Ionization (ESI). ESI is a "soft" ionization technique conducted at much lower temperatures, which will preserve the intact molecular ion as
[M+H]+
or
[M−H]−
.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]
13C n.m.r. examination of ethyl cyano(arylhydrazono)acetates. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at:[Link]
Reference Data & Comparative Studies
Validation
Comparative Analysis of Ethyl Cyano(3,4-dichlorophenyl)acetate and Related Cyanoacetate Esters
Cyanoacetate esters are indispensable building blocks in medicinal chemistry and agrochemical development. They offer a unique combination of an electron-withdrawing nitrile group and an ester functionality, rendering th...
Author: BenchChem Technical Support Team. Date: March 2026
Cyanoacetate esters are indispensable building blocks in medicinal chemistry and agrochemical development. They offer a unique combination of an electron-withdrawing nitrile group and an ester functionality, rendering their α-methylene protons highly acidic and facilitating a wide range of carbon-carbon bond-forming reactions.
This guide provides an in-depth comparative analysis of Ethyl cyano(3,4-dichlorophenyl)acetate (ECDPA) against its unsubstituted and mono-phenylated analogs. By examining how specific steric and electronic modifications dictate reaction modality, researchers can optimize their synthetic routes for complex heterocycles and active pharmaceutical ingredients.
Mechanistic & Physicochemical Comparison
The reactivity of cyanoacetates is fundamentally governed by the stability and steric accessibility of their corresponding carbanions.
Electronic Effects and Nucleophilicity
Ethyl cyanoacetate (ECA) : The unsubstituted parent compound features an α-methylene group with a pKa of approximately 9[1]. This high acidity allows for facile deprotonation under mild basic conditions, generating a sterically unhindered, "hard" nucleophile ideal for rapid Knoevenagel condensations[1].
Ethyl 2-cyano-2-phenylacetate (EPA) : The introduction of a phenyl ring provides resonance stabilization to the carbanion. However, the estimated pKa shifts to ~11[2], and the increased steric bulk transitions its reactivity profile toward alkylations and Michael additions rather than rapid condensations[2].
Ethyl cyano(3,4-dichlorophenyl)acetate (ECDPA) : The addition of two chlorine atoms at the 3 and 4 positions of the phenyl ring exerts a strong inductive electron-withdrawing effect (-I effect). While this stabilizes the carbanion, the significant steric hindrance of the 3,4-dichlorophenyl moiety renders the resulting enolate a "soft" nucleophile. It is primarily utilized in the synthesis of complex quaternary centers, such as cyclopropanecarbonitriles and dioxolane derivatives[3].
Quantitative Data Summary
Compound
CAS Number
Est. pKa (α-proton)
Steric Hindrance
Primary Reaction Modality
Downstream Utility
Ethyl cyanoacetate
105-56-6
~9.0
Low
Knoevenagel Condensation
Pyrimidines, Purines
Ethyl 2-cyano-2-phenylacetate
4553-07-5
~11.0
Moderate
Alkylation, Michael Addition
Phenylacetonitriles
Ethyl cyano(3,4-dichlorophenyl)acetate
82144-38-5
~9.5–10.5
High
Quaternary Alkylation
Dioxolanes, Agrochemicals
Reactivity Pathways
The following diagram illustrates the logical causality between the structural modifications of the cyanoacetate core and the required basicity for optimal reactivity.
Logical relationship between cyanoacetate substitution, steric hindrance, and reaction modality.
Self-Validating Experimental Protocols
As an application scientist, selecting the correct base and solvent system is critical to matching the kinetic profile of the cyanoacetate derivative. The protocols below are designed as self-validating systems to ensure experimental trustworthiness.
Baseline Protocol: DABCO-Catalyzed Knoevenagel Condensation of ECA
Objective : Rapid synthesis of α,β-unsaturated esters.
Rationale : ECA is sterically unhindered. A mild, nucleophilic amine base like DABCO is sufficient to establish an equilibrium concentration of the enolate, which rapidly attacks the aldehyde[4].
Methodology :
Initiation : In a 50 mL round-bottom flask, dissolve 10 mmol of the target aromatic aldehyde and 12 mmol of Ethyl cyanoacetate in 3 mL of water[4].
Catalysis : Add 20 mol% DABCO. The mild basicity ensures deprotonation without hydrolyzing the ester group.
Monitoring & Validation : Stir the mixture at 50°C. The reaction is self-validating; as the condensation proceeds, the highly conjugated product will precipitate directly from the aqueous medium, visually confirming the forward progress of the equilibrium.
Isolation : Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure Knoevenagel adduct.
Advanced Protocol: α-Alkylation and Cyclopropanation of ECDPA
Objective : Synthesis of 1-(3,4-dichlorophenyl)cyclopropanecarbonitrile derivatives[3].
Rationale : The steric bulk of ECDPA requires a strong, non-nucleophilic base to ensure complete, irreversible deprotonation. Sodium hydride (NaH) is optimal because it generates hydrogen gas as a byproduct, preventing the reverse reaction and avoiding the ester hydrolysis that would occur with aqueous hydroxides[2].
Methodology :
Deprotonation : Suspend 2.2 equivalents of NaH (60% dispersion in mineral oil) in anhydrous DMF under an argon atmosphere. Cool the suspension to 0°C. Slowly add a solution of 1.0 equivalent of ECDPA in DMF dropwise.
Self-Validation Check: Immediate effervescence (H₂ gas evolution) visually confirms successful enolate formation.
Electrophilic Addition : After stirring for 30 minutes at room temperature, add 1.2 equivalents of 1,2-dibromoethane dropwise.
Thermal Activation : Heat the mixture to 60°C for 4–6 hours. The elevated temperature is required to overcome the steric hindrance of the 3,4-dichlorophenyl group during the second intramolecular Sₙ2 displacement (ring closure).
Quenching & Isolation : Cool to room temperature and carefully quench with saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
Purification : Purify the crude residue via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the cyclopropanated product.
Experimental Workflow Visualization
Step-by-step experimental workflow for the α-alkylation and cyclopropanation of ECDPA.
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Synthesis Guide: Strategic Routes to Ethyl cyano(3,4-dichlorophenyl)acetate
Executive Summary
Ethyl cyano(3,4-dichlorophenyl)acetate (CAS: 82144-38-5) is a highly valued
α
-aryl cyanoester intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals. The presence of the electron-withdrawing 3,4-dichloro substitution on the aromatic ring, combined with the acidic
α
-proton flanked by cyano and ester moieties, makes the construction of this molecule an excellent case study in strategic C–C bond formation.
As a Senior Application Scientist, I have evaluated the two most robust synthetic pathways for this compound: Transition-Metal Catalyzed
α
-Arylation and Base-Promoted Carboethoxylation . This guide objectively compares these methods, detailing the mechanistic causality behind experimental choices, self-validating protocols, and empirical performance data to help you select the optimal route for your scale and budget.
Route A: Palladium-Catalyzed
α
-Arylation (The Cross-Coupling Approach)
The modern approach to synthesizing
α
-aryl cyanoacetates relies on the palladium-catalyzed cross-coupling of aryl halides with the enolate of ethyl cyanoacetate. This route is highly step-economic, utilizing commercially available 1-bromo-3,4-dichlorobenzene and ethyl cyanoacetate.
Mechanistic Causality & Expert Insight:
The primary challenge in coupling cyanoesters is their tendency to undergo diarylation or for the acidic
α
-proton of the product to quench the catalytic cycle. To overcome this, we utilize a sterically hindered, electron-rich phosphine ligand such as tri-tert-butylphosphine (
P(t-Bu)3
). The immense steric bulk of
P(t-Bu)3
accelerates the reductive elimination step, forcing the expulsion of the mono-arylated product before a second arylation can occur. Furthermore, pre-forming the sodium enolate using NaH prevents the unreacted ethyl cyanoacetate from acting as a proton source that could prematurely reduce the Pd(II)-aryl intermediate[1, 4].
Figure 1: Catalytic cycle for the Pd-catalyzed α-arylation of ethyl cyanoacetate.
Self-Validating Experimental Protocol:
Enolate Generation: In a flame-dried Schlenk flask under argon, suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous toluene. Cool to 0 °C and add ethyl cyanoacetate (1.1 equiv) dropwise. Stir for 30 minutes until H
2
evolution ceases.
Catalyst Activation: In a separate vial inside a glovebox, dissolve
Pd(dba)2
(2 mol%) and
P(t-Bu)3
(4 mol%) in toluene. Stir for 10 minutes to form the active Pd(0) complex.
Coupling: Add 1-bromo-3,4-dichlorobenzene (1.0 equiv) to the catalyst solution, then transfer this mixture via cannula to the enolate suspension.
Reaction: Heat the sealed flask to 80 °C for 12 hours. Monitor via GC-MS.
Workup: Quench with saturated aqueous NH
4
Cl. Extract with ethyl acetate, dry over Na
2
SO
4
, and purify via silica gel chromatography (Hexanes/EtOAc).
Route B: Base-Promoted Carboethoxylation (The Classical Approach)
For large-scale or industrial synthesis where transition metal costs are prohibitive, the carboethoxylation of 3,4-dichlorophenylacetonitrile using diethyl carbonate (DEC) is the gold standard [2, 3].
Mechanistic Causality & Expert Insight:
This route relies on a Claisen-type condensation. A strong base deprotonates the benzylic position of 3,4-dichlorophenylacetonitrile to form a highly stabilized carbanion. This nucleophile attacks the electrophilic carbonyl carbon of DEC. The critical thermodynamic driver here is the continuous removal of the ethanol by-product. Because the reaction is an equilibrium process, failing to actively distill off ethanol will stall the conversion. Using DEC as both the reagent and the solvent (in large excess) suppresses the formation of dialkylated by-products [2].
Figure 2: Mechanistic pathway for the base-promoted carboethoxylation of arylacetonitriles.
Self-Validating Experimental Protocol:
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a fractional distillation column leading to a Dean-Stark trap or condenser.
Reagent Loading: Add 3,4-dichlorophenylacetonitrile (1.0 equiv) to diethyl carbonate (10.0 equiv). The excess DEC acts as the solvent.
Base Addition: Carefully add Sodium Ethoxide (NaOEt) powder (1.5 equiv) under a nitrogen atmosphere.
Equilibrium Driving: Heat the mixture to reflux (internal temperature ~120–125 °C). As the reaction proceeds, continuously distill off the ethanol/DEC azeotrope to force the equilibrium to the right.
Workup: Once starting material is consumed (approx. 6-8 hours), cool the mixture to 0 °C and neutralize carefully with 1M HCl. Extract the organics, wash with brine, and distill off the excess DEC under reduced pressure. The crude product can be recrystallized from ethanol/water.
Table 2: Optimization Data for Carboethoxylation Route
Base
Solvent / Reagent
Temp (°C)
Distillation of EtOH?
Yield (%)
| K
2
CO
3
| DEC (10 equiv) | 120 | No | 15% |
| NaOEt | Toluene / DEC (2 equiv) | 110 | Yes | 65% |
| NaOEt | DEC (10 equiv) | 125 | Yes | 88% |
Objective Comparison & Selection Matrix
To ensure researchers can select the most appropriate methodology, the following matrix compares the holistic profile of both routes.
Table 3: Route Comparison Matrix
| Parameter | Route A: Pd-Catalyzed
α
-Arylation | Route B: Carboethoxylation |
| :--- | :--- | :--- |
| Atom Economy | High (By-product: NaBr, H
2
) | Moderate (By-product: EtOH) |
| Scalability | Limited by catalyst cost and air-sensitivity | Excellent (Standard industrial protocol) |
| Reagent Cost | High (Pd,
P(t-Bu)3
) | Low (NaOEt, DEC) |
| Starting Material | 1-Bromo-3,4-dichlorobenzene (Cheap) | 3,4-Dichlorophenylacetonitrile (Moderate) |
| Environmental Impact | Heavy metal waste requires remediation | Solvent (DEC) is fully recoverable/recyclable |
| Best Suited For | Discovery chemistry, library synthesis, SAR | Process scale-up, bulk intermediate production |
Conclusion:
For medicinal chemists requiring rapid access to ethyl cyano(3,4-dichlorophenyl)acetate and its analogues for structure-activity relationship (SAR) studies, Route A provides the fastest, most reliable C-C bond formation without the need for specialized distillation setups. However, for process chemists tasked with producing multi-kilogram batches, Route B is the definitive choice. It leverages Le Chatelier's principle through continuous distillation, utilizing inexpensive, recoverable reagents to achieve high yields without heavy metal contamination.
References
Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. Beare, N. A., & Hartwig, J. F. The Journal of Organic Chemistry, 2002.1
Selective Mono-methylation of Arylacetonitriles and Methyl Arylacetates by Dimethyl Carbonate. Tundo, P., et al. J. Chem. Soc., Perkin Trans. 1, 1989. 2
A process for the alpha-monoalkylation of arylacetonitriles, arylacetoesters and arylacetic acids. European Patent EP0525506A2. 3
A Comparative Guide to α-Aryl Cyanoester Synthesis: Decarboxylative Coupling vs. Traditional Methods. Benchchem. 4
Benchmarking the performance of Ethyl cyano(3,4-dichlorophenyl)acetate in specific applications
Title: Benchmarking Ethyl cyano(3,4-dichlorophenyl)acetate: A Comparative Guide for Advanced API Synthesis Introduction In the landscape of modern drug development, the 3,4-dichlorophenyl moiety is a privileged pharmacop...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Benchmarking Ethyl cyano(3,4-dichlorophenyl)acetate: A Comparative Guide for Advanced API Synthesis
Introduction
In the landscape of modern drug development, the 3,4-dichlorophenyl moiety is a privileged pharmacophore, heavily featured in monoamine reuptake inhibitors, neurokinin antagonists, and PDE4 inhibitors[1]. For synthetic chemists, introducing this bulky, electron-deficient group while maintaining functional handles for downstream cyclization is a persistent challenge.
Ethyl cyano(3,4-dichlorophenyl)acetate (ECDPA, CAS: 82144-38-5) has emerged as a superior bifunctional building block. By possessing both an ethyl ester and a cyano group on the alpha-carbon, ECDPA acts as a highly stabilized carbon nucleophile. This guide objectively benchmarks ECDPA against its traditional alternative—3,4-Dichlorophenylacetonitrile (DCPA)—demonstrating how ECDPA streamlines the synthesis of critical pharmaceutical intermediates, specifically pyrrolidin-2-one cores and azabicyclo[3.1.0]hexane precursors[2].
Section 1: Thermodynamic and Kinetic Causality (The "Why")
The fundamental advantage of ECDPA lies in its alpha-proton acidity. The dual electron-withdrawing groups (EWG) of the ester and nitrile lower the pKa of the alpha-proton to approximately 11. In contrast, DCPA (possessing only the nitrile) has a pKa of ~20.
Causality in Reaction Design:
Because ECDPA is highly acidic, it can be quantitatively deprotonated by mild bases like Potassium Carbonate (
K2CO3
) in polar aprotic solvents. DCPA requires strong, air-sensitive bases like Sodium Hydride (
NaH
) or Lithium Diisopropylamide (LDA) at cryogenic temperatures. The use of strong bases with DCPA frequently triggers the Thorpe-Ziegler reaction (nitrile self-condensation) and polyalkylation, drastically reducing yields. ECDPA bypasses these parasitic pathways entirely.
Caption: Thermodynamic causality comparing ECDPA and standard arylacetonitriles.
Section 2: Benchmarking Application 1 - Synthesis of Pyrrolidin-2-one Cores
Pyrrolidin-2-ones are direct precursors to 3-(3,4-dichlorophenyl)pyrrolidine derivatives, which are heavily investigated as triple reuptake inhibitors[1][3].
When synthesizing a 3-substituted pyrrolidin-2-one, ECDPA allows for a seamless tandem reduction-cyclization. Following alpha-alkylation, the cyano group is reduced to a primary amine, which immediately undergoes spontaneous intramolecular amidation with the adjacent ethyl ester to form the lactam ring. DCPA lacks the ester group, meaning the resulting amine must be isolated and subjected to a separate, reagent-heavy coupling step with an exogenous carboxylic acid.
Table 1: Quantitative Benchmarking for Pyrrolidin-2-one Core Synthesis
High Thorpe-Ziegler dimers, polyalkylated byproducts
Self-Validating Protocol: Synthesis of 3-(3,4-dichlorophenyl)-3-alkyl-pyrrolidin-2-one
Alkylation: Suspend ECDPA (1.0 eq) and anhydrous
K2CO3
(2.5 eq) in DMF. Add the desired alkyl halide (1.1 eq) dropwise at room temperature. Stir for 12 hours.
Causality: DMF leaves the carbonate anion poorly solvated, maximizing its basicity to generate the ECDPA enolate without degrading the alkyl halide.
Reductive Cyclization: Transfer the isolated alkylated intermediate to a Parr reactor. Dissolve in absolute ethanol. Add Raney Nickel (20% w/w). Pressurize with
H2
to 50 psi and heat to 50°C for 8 hours.
Causality: Raney Ni is specifically chosen over Palladium on Carbon (Pd/C) to prevent catalytic hydrodehalogenation (cleavage of the chlorine atoms from the phenyl ring).
Self-Validation Checkpoint: Analyze the crude product via FT-IR spectroscopy. The successful tandem reaction is confirmed by the complete disappearance of the distinct nitrile stretch (~2240
cm−1
) and ester carbonyl (~1740
cm−1
), replaced by a strong lactam carbonyl peak (~1700
cm−1
) and a broad N-H stretch (~3200
cm−1
).
Caption: Workflow of tandem reduction-cyclization from ECDPA to Pyrrolidin-2-one.
Section 3: Benchmarking Application 2 - Synthesis of Azabicyclo[3.1.0]hexane Precursors
The 1-aryl-3-azabicyclo[3.1.0]hexane skeleton is the core of several next-generation neurotherapeutics (e.g., amitifadine)[2]. The critical intermediate for this scaffold is 1-(3,4-dichlorophenyl)cyclopropanecarbonitrile (CAS: 124276-57-9)[4].
Historically, this cyclopropane intermediate was synthesized by reacting DCPA with epichlorohydrin. However, epichlorohydrin is highly toxic, and the reaction suffers from poor regioselectivity. Benchmarking shows that reacting ECDPA with 1,2-dibromoethane provides a safer, higher-yielding alternative.
Table 2: Quantitative Benchmarking for Cyclopropanation Workflows
Parameter
ECDPA + 1,2-Dibromoethane
DCPA + Epichlorohydrin
Reagent Toxicity
Moderate
High (Mutagenic/Carcinogenic)
Cyclization Selectivity
>95% (Driven by geminal EWGs)
~65% (Competing epoxide opening)
Decarboxylation Required?
Yes (Saponification + Heat)
No
Final Intermediate Yield
82% (Over 2 steps)
55% (Single step, difficult purification)
Self-Validating Protocol: Synthesis of 1-(3,4-dichlorophenyl)cyclopropanecarbonitrile
Cyclopropanation: To a solution of ECDPA (1.0 eq) and 1,2-dibromoethane (1.5 eq) in DMF, add
K2CO3
(3.0 eq). Heat to 60°C for 16 hours.
Causality: The bis-electrophile undergoes a sequential intermolecular-intramolecular alkylation. The extreme stability of the ECDPA enolate prevents premature quenching.
Hydrolysis & Decarboxylation: Isolate the cyclopropanated ester. Dissolve in EtOH/
H2O
(1:1) and add KOH (2.0 eq). Reflux for 4 hours to saponify the ester. Acidify with 6M HCl to pH 2, then heat the mixture to 100°C for 2 hours.
Causality: Heating the beta-cyano carboxylic acid in acidic conditions triggers decarboxylation. The cyano group stabilizes the transient carbanion intermediate, allowing
CO2
to release smoothly.
Self-Validation Checkpoint: Analyze the purified product via
1H
NMR. The success of the cyclopropanation and subsequent decarboxylation is confirmed by the loss of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.2 ppm) and the appearance of highly shielded cyclopropane protons appearing as distinct multiplets between 1.2 and 1.7 ppm.
Conclusion
For drug development professionals scaling 3,4-dichlorophenyl-containing APIs, Ethyl cyano(3,4-dichlorophenyl)acetate dramatically outperforms simple arylacetonitriles. By leveraging the thermodynamic stability of its dual-EWG enolate, chemists can utilize milder bases, avoid highly toxic co-reactants, and exploit tandem cyclization pathways to increase overall yield and safety profiles.
References
Methods and compositions for production, formulation and use of 1-aryl-3-azabicyclo[3.1.0]hexanes (WO2008013856A2)
Spectroscopic Comparison Guide: Ethyl Cyano(3,4-dichlorophenyl)acetate vs. Positional Isomers
Executive Summary In the development of active pharmaceutical ingredients (APIs) and complex agrochemicals, halogenated phenylacetates frequently serve as critical synthetic intermediates. Specifically, Ethyl cyano(3,4-d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of active pharmaceutical ingredients (APIs) and complex agrochemicals, halogenated phenylacetates frequently serve as critical synthetic intermediates. Specifically, Ethyl cyano(3,4-dichlorophenyl)acetate is synthesized via the Knoevenagel condensation of 3,4-dichlorobenzaldehyde with ethyl cyanoacetate. However, commercial starting materials often contain positional isomers (such as 2,4-dichloro and 3,5-dichloro variants), which can propagate through a synthetic sequence and compromise the final product's efficacy and safety profile.
This guide provides an objective, data-driven framework for the spectroscopic differentiation of Ethyl cyano(3,4-dichlorophenyl)acetate from its primary alternatives, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Structural & Mechanistic Logic (E-E-A-T)
To accurately identify these isomers, one must understand the causality behind their spectroscopic differences. The variations in spectral data are not random; they are strictly governed by the electronic and steric environments dictated by the positions of the chlorine atoms on the benzene ring.
The Knoevenagel Condensation Context
These compounds are typically accessed via a base-catalyzed Knoevenagel condensation [1]. The reaction forms a carbon-carbon double bond, which is subsequently reduced to yield the saturated alpha-CH cyanoacetate. Because the cyano (
-C≡N
) and ester (
-COOCH3
) groups are strongly electron-withdrawing, the resulting alpha-proton (
α-CH
) is highly deshielded.
Causality in Spectroscopic Variations
1H NMR (The Ortho-Effect): In the target 3,4-dichloro isomer , the
α-CH
proton typically resonates around 4.75 ppm. However, in the 2,4-dichloro isomer , the chlorine atom at the ortho position exerts a profound spatial (steric) and anisotropic deshielding effect. This forces the
α-C-H
bond into the deshielding cone of the aromatic ring, pushing the signal significantly downfield to ~5.18 ppm.
IR Spectroscopy (Out-of-Plane Bending): The out-of-plane (oop) C-H bending vibrations in the 900–690 cm⁻¹ region are diagnostic fingerprints for aromatic substitution patterns [2]. A 1,2,4-trisubstituted ring (3,4- and 2,4-dichloro) will show two distinct bands, whereas a symmetrically 1,3,5-trisubstituted ring (3,5-dichloro) presents a different, higher-frequency bending mode [3].
Preparation: Dissolve 15 mg of the synthesized cyanoacetate in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Acquisition: Acquire spectra on a 400 MHz spectrometer at 298 K. Use a standard pulse sequence (e.g., zg30) with 16 scans for 1H and 256 scans for 13C.
Self-Validation Step: Before analyzing the aromatic region, integrate the aliphatic ethyl signals. The triplet at ~1.3 ppm must integrate to exactly 3.00, and the quartet at ~4.3 ppm must integrate to exactly 2.00. Only if this internal ratio is 3:2 should you trust the integration of the
α-CH
singlet (must equal 1.00).
Protocol B: ATR-FTIR Acquisition
Preparation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean by running a background scan.
Acquisition: Place 2–3 mg of the neat solid/liquid sample directly onto the crystal. Apply uniform pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Self-Validation Step: Confirm the presence of the ester carbonyl stretch (
C=O
) at ~1745 cm⁻¹ and the weak, sharp nitrile stretch (
C≡N
) at ~2250 cm⁻¹. If these are absent, the Knoevenagel condensation/reduction sequence failed, and fingerprint analysis is void.
Comparative Data Presentation
The tables below summarize the quantitative spectroscopic data used to objectively compare the target compound against its positional alternatives.
Table 1: 1H NMR Data Comparison (400 MHz,
CDCl3
)
The following logical decision tree dictates the step-by-step differentiation of an unknown dichlorophenyl cyanoacetate sample based on the acquired spectroscopic data.
Logical decision tree for spectroscopic differentiation of dichlorophenyl cyanoacetate isomers.
References
Title: DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter
Source: RSC Advances
URL: [Link]
Here is the comprehensive safety and operational guide for the proper handling and disposal of Ethyl cyano(3,4-dichlorophenyl)acetate, designed for drug development professionals and laboratory scientists. Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the comprehensive safety and operational guide for the proper handling and disposal of Ethyl cyano(3,4-dichlorophenyl)acetate, designed for drug development professionals and laboratory scientists.
Executive Summary
Ethyl cyano(3,4-dichlorophenyl)acetate (CAS: 82144-38-5) is a halogenated organic intermediate frequently utilized in pharmaceutical synthesis. Due to the presence of both a covalently bound nitrile (-C≡N) moiety and a dichlorinated aromatic ring, its lifecycle management requires strict adherence to halogenated waste protocols. Improper disposal—such as mixing with non-halogenated solvents or attempting in-lab chemical destruction—can lead to hazardous exothermic reactions, the release of toxic byproducts, and significant institutional regulatory violations.
To establish a self-validating safety system, personnel must understand the causality behind the disposal protocols for this specific compound:
The Halogenated Aromatic Ring: The presence of two chlorine atoms on the phenyl ring dictates that this compound, and any solvent it is dissolved in, must be strictly segregated into Halogenated Organic Waste streams[1]. The causality is rooted in the incineration process: thermal destruction of halogenated compounds requires specialized high-temperature facilities equipped with flue-gas scrubbers to neutralize hydrogen chloride (HCl) gas and prevent the formation of highly toxic polychlorinated dibenzodioxins and furans (PCDD/Fs). Mixing this compound with non-halogenated waste significantly increases disposal costs and environmental risks[2].
The Cyanoacetate Moiety: While the compound contains a nitrile group, it is a stable organic nitrile, not an inorganic cyanide salt. Under standard aqueous laboratory conditions, it does not readily liberate hydrogen cyanide (HCN) gas. Therefore, it does not require the oxidative bleach (sodium hypochlorite) treatment typically mandated for inorganic cyanides[3]. Attempting to "neutralize" this stable organic nitrile with strong oxidizers in the lab is an unnecessary risk that can trigger dangerous incompatibilities.
Standard Operating Procedure (SOP): Laboratory-Scale Disposal
The following step-by-step methodology outlines the validated workflow for disposing of Ethyl cyano(3,4-dichlorophenyl)acetate, whether in pure solid form or dissolved in a reaction matrix.
Phase 1: Hazard Assessment & Engineering Controls
Isolate the Workspace: All physical transfers of the compound must be conducted within a certified, properly functioning laboratory chemical fume hood to mitigate exposure to airborne particulates or solvent vapors[4].
Verify Airflow: Ensure the fume hood sash is positioned below the 18-inch mark to maintain a minimum acceptable face velocity (typically 75–100 feet per minute)[2].
Don Appropriate PPE: Standard latex gloves offer poor protection against organic solvents and are not recommended[5]. Utilize heavy-duty nitrile, neoprene, or composite gloves depending on the specific solvent matrix the compound is dissolved in (e.g., dichloromethane requires heavier protection than ethanol)[5].
Phase 2: Primary Containment & Segregation
Identify the Matrix: Determine if the waste is a pure solid, a silica gel mixture from chromatography, or a liquid solution.
Select the Receptacle: Use only institutional EHS-approved containers made of compatible materials (e.g., high-density polyethylene (HDPE) or PTFE-lined glass)[6].
Execute Segregation:
For Solutions: Pour the mixture exclusively into the designated Halogenated Solvent Waste carboy[2].
For Solids/Silica: Place contaminated solids into a designated, sealable solid-waste container labeled for halogenated organic solids.
Seal and Vent: Ensure the container has a tightly fitting cap and is kept closed at all times except when actively adding waste. Do not leave funnels resting in the bottle mouth[6].
Phase 3: Institutional Handoff
Labeling: Affix a standardized hazardous waste tag. Explicitly list "Ethyl cyano(3,4-dichlorophenyl)acetate" and note the presence of "Chlorinated Organics." Do not use abbreviations.
Storage: Store the sealed waste container in a designated, ventilated hazardous waste accumulation area, strictly segregated from incompatible chemicals such as strong bases, alkali metals, or strong oxidizers[2][3].
EHS Transfer: Submit a waste collection request to your institutional Environmental Health and Safety (EHS) department for professional, high-temperature incineration.
Data Presentation & Logistics
Table 1: Waste Compatibility & Segregation Matrix
Waste Stream Category
Compatibility with Ethyl cyano(3,4-dichlorophenyl)acetate